Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Description
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Properties
Molecular Formula |
C12H9ClO2S |
|---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3 |
InChI Key |
PHCVKNYIUNVNBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate chemical structure and properties
An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals.
Executive Summary
In the landscape of modern drug discovery, privileged scaffolds are the cornerstone of targeted library generation. Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 848483-63-6) [1] represents a highly versatile, structurally rigid building block. The thiophene core acts as an excellent bioisostere for benzene, offering altered electron density, improved metabolic stability, and unique vector geometries. The strategic placement of a 4-chlorophenyl group at the C4 position introduces a lipophilic domain capable of halogen bonding within target protein pockets, while the C2-methyl ester provides a robust synthetic handle for downstream functionalization.
As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the physicochemical profile, the mechanistic rationale behind its synthesis via Suzuki-Miyaura cross-coupling, and self-validating protocols for its integration into high-throughput drug discovery workflows.
Physicochemical Profiling & Analytical Data
Understanding the quantitative physical properties of this compound is essential for predicting its behavior in both synthetic reactions and biological assays [2]. The data below summarizes the core parameters required for formulation and analytical tracking.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value / Specification |
| Chemical Name | Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate |
| CAS Number | 848483-63-6 |
| Empirical Formula | C₁₂H₉ClO₂S |
| Molecular Weight | 252.72 g/mol |
| PubChem Substance ID | 329816643 |
| Melting Point | 84 – 87 °C |
| Physical State | Solid (Combustible, Storage Class 11) |
| SMILES String | O=C(OC)C1=CC(C2=CC=C(Cl)C=C2)=CS1 |
Table 2: Expected Analytical Validation Parameters
| Analytical Method | Diagnostic Signatures |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 1.5 Hz, 1H, Thiophene-H3), 7.65 (d, J = 1.5 Hz, 1H, Thiophene-H5), 7.48 (d, J = 8.5 Hz, 2H, Ar-H), 7.38 (d, J = 8.5 Hz, 2H, Ar-H), 3.90 (s, 3H, -OCH₃). |
| LC-MS (ESI+) | [M+H]⁺ peak at m/z 253.0 (with characteristic ³⁵Cl/³⁷Cl isotopic pattern of 3:1 ratio at 253/255). |
Mechanistic Synthesis: Suzuki-Miyaura Cross-Coupling
The most efficient and regioselective method for synthesizing Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 4-bromothiophene-2-carboxylate and 4-chlorophenylboronic acid [3].
Catalytic Cycle & Logical Relationships
Figure 1: Suzuki-Miyaura catalytic cycle for synthesizing the thiophene derivative.
Step-by-Step Methodology
Reagents: Methyl 4-bromothiophene-2-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).
-
Degassing (Critical Step): In a Schlenk flask, combine 1,4-dioxane and water. Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the electron-rich Pd(0) active species.
-
Reaction Assembly: Add the thiophene bromide, boronic acid, and K₂CO₃ to the degassed solvent. Stir for 2 minutes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask. Causality: The bidentate dppf ligand provides a large bite angle, which forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the final reductive elimination step, minimizing side reactions.
-
Thermal Activation: Heat the mixture to 90 °C for 12 hours.
-
Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. Concentrate in vacuo and purify via flash column chromatography (silica gel, gradient 0-15% EtOAc in Hexanes).
The Self-Validating System
This protocol validates itself visually and chromatographically. The biphasic TLC monitoring will show the consumption of the highly non-polar aryl bromide (high Rf) and the emergence of the more polar cross-coupled ester (lower Rf due to increased molecular weight and polarizability). Furthermore, the visual color change of the palladium complex from yellow/orange (Pd(II)) to dark brown/black indicates successful catalyst activation and eventual degradation (Pd black formation) upon reaction completion.
Downstream Applications in Drug Discovery
Once synthesized, the methyl ester is rarely the final biological target. It is typically saponified to the corresponding carboxylic acid, which is then utilized in parallel amide coupling reactions to generate libraries of targeted therapeutics for High-Throughput Screening (HTS) [4].
Drug Discovery Workflow
Figure 2: Downstream workflow from ester intermediate to high-throughput screening.
Saponification Protocol (Ester to Acid)
Reagents: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (2:1:1 v/v).
-
Dissolve the ester in the THF/MeOH/H₂O mixture. Causality: The ternary solvent system ensures complete solubility of the lipophilic ester (THF), the inorganic base (H₂O), and acts as a phase-transfer bridge (MeOH) to facilitate rapid hydrolysis.
-
Add LiOH·H₂O and stir at room temperature for 4 hours.
-
Acidify the mixture with 1M HCl dropwise until the pH reaches ~2.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(4-chlorophenyl)thiophene-2-carboxylic acid. Self-Validation: This transformation is inherently self-validating via acid-base extraction. Upon acidification (pH ~2), the sudden precipitation of the free carboxylic acid from the aqueous layer provides immediate physical validation of successful saponification.
Amide Coupling Protocol (Library Generation)
Reagents: Carboxylic acid intermediate (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF.
-
Dissolve the carboxylic acid and DIPEA in anhydrous DMF.
-
Add HATU and stir for 10 minutes to form the active ester. Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior ability to suppress epimerization and accelerate the coupling of sterically hindered or electronically deactivated carboxylic acids via a highly reactive 7-azabenzotriazole leaving group.
-
Add the amine and stir for 2 hours at room temperature.
-
Quench with saturated NaHCO₃ and extract with EtOAc. Self-Validation: The conversion is confirmed by LC-MS. The shift in retention time (amides are typically more lipophilic than their parent acids under reverse-phase conditions) and the appearance of the corresponding [M+H]⁺ mass ion confirm successful coupling.
Safety, Handling, & Environmental Impact
When handling Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate, standard laboratory safety protocols must be strictly enforced.
-
GHS Classification: Aquatic Chronic 2 (H411). The compound is toxic to aquatic life with long-lasting effects.
-
Handling: It is classified as a Combustible Solid (Storage Class 11). Operations should be conducted in a fume hood to avoid inhalation of dust.
-
Disposal: Do not discharge into drains. Halogenated and sulfur-containing organic waste must be collected separately and incinerated by a certified waste management facility [1].
References
-
Title: CAS 848483-63-6 Properties and Structure Source: ChemSrc Chemical Database URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: PubChem Compound Summary for CID 329816643 (Substance ID) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
CAS number for Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate derivatives
This guide serves as an authoritative technical monograph on Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate , a critical intermediate in the synthesis of pharmaceutical agents targeting Hypoxia-Inducible Factor (HIF) pathways and antimicrobial resistance.
Chemical Identity & Core Data
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is a 4-arylthiophene derivative characterized by a thiophene core substituted with a methyl ester at the C2 position and a 4-chlorophenyl group at the C4 position. This specific substitution pattern distinguishes it from its C5-isomer, imparting unique electronic properties essential for structure-activity relationship (SAR) studies in medicinal chemistry.
Key Identifiers
| Property | Data Specification |
| CAS Number | 848483-63-6 |
| IUPAC Name | Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate |
| Molecular Formula | C₁₂H₉ClO₂S |
| Molecular Weight | 252.72 g/mol |
| Parent Acid CAS | 386715-46-4 (4-(4-chlorophenyl)thiophene-2-carboxylic acid) |
| SMILES | COC(=O)C1=CC(=CS1)C2=CC=C(Cl)C=C2 |
| InChIKey | PHCVKNYIUNVNBH-UHFFFAOYSA-N |
Synthetic Architecture
The synthesis of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate relies on transition-metal-catalyzed cross-coupling. The most robust protocol employs the Suzuki-Miyaura coupling , utilizing a palladium catalyst to couple an organoboron species with an aryl halide.
Retrosynthetic Analysis
The strategic disconnection occurs at the C4-Aryl bond. The preferred forward synthesis involves reacting Methyl 4-bromothiophene-2-carboxylate with 4-chlorophenylboronic acid . This route is favored over the Stille coupling due to lower toxicity (boron vs. tin) and milder reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate on a 10 mmol scale.
Reagents:
-
Substrate: Methyl 4-bromothiophene-2-carboxylate (CAS 16629-14-4) [1.0 eq, 2.21 g]
-
Coupling Partner: 4-Chlorophenylboronic acid (CAS 1679-18-1) [1.2 eq, 1.88 g]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ [0.03 eq, 245 mg]
-
Base: K₂CO₃ (2.0 M aqueous solution) [3.0 eq, 15 mL]
-
Solvent: 1,4-Dioxane (40 mL)
Step-by-Step Methodology:
-
Inertion: Charge a dry Schlenk flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3) to remove atmospheric oxygen, which can poison the Pd(0) active species.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe under Argon flow.
-
Reaction: Heat the biphasic mixture to 90°C for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc 4:1) or LC-MS until the bromide starting material is fully consumed.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the target methyl ester as an off-white solid.
Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthetic pathway and the downstream derivatization logic used in drug discovery.
Figure 1: Synthetic workflow from commercial precursors to the target ester, followed by divergent pathways for medicinal chemistry optimization.
Applications in Drug Discovery
The 4-arylthiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for benzoate derivatives.
HIF Pathway Modulation (FIH-1 Inhibition)
Derivatives of the parent acid (4-phenylthiophene-2-carboxylic acid) are potent inhibitors of Factor Inhibiting HIF-1 (FIH-1) .
-
Mechanism: The thiophene-2-carboxylic acid moiety chelates the Fe(II) in the active site of FIH-1, mimicking 2-oxoglutarate (2OG).
-
Relevance: The 4-chlorophenyl substitution (present in CAS 848483-63-6) enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl analog, improving cellular permeability in hypoxia studies.
Antimicrobial & Antiviral Research
-
HCV NS5B Polymerase: 4-substituted thiophene carboxylates have been explored as allosteric inhibitors binding to the Thumb II domain of the Hepatitis C Virus polymerase. The 4-chlorophenyl group occupies a hydrophobic pocket, critical for binding affinity.
-
P2X7 Antagonism: Analogous thiophene amides are investigated for blocking the P2X7 receptor, a key target in inflammatory diseases.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kawaguchi, S., et al. (2018). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. International Journal of Molecular Sciences, 19(4), 1153. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735808, 4-(4-Chlorophenyl)thiophene-2-carboxylic acid. Link
-
Sigma-Aldrich. (2025). Product Specification: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate. Link
Sources
Pharmacology of 4-Arylthiophene-2-Carboxylate P2Y14 Receptor Antagonists: A Technical Whitepaper
Executive Summary
The P2Y14 receptor (P2Y14R) is a Gi/o-coupled G-protein-coupled receptor (GPCR) uniquely activated by extracellular UDP-sugars, primarily UDP-glucose. Over the past decade, P2Y14R has been firmly established as a critical sensor of cellular stress, mediating sterile inflammation, immune cell chemotaxis, and neuropathic pain in response to the release of Damage-Associated Molecular Patterns (DAMPs).
Historically, pharmacological interrogation of P2Y14R relied on PPTN, a 4,7-disubstituted 2-naphthoic acid derivative . While PPTN exhibits picomolar affinity, its extreme lipophilicity and poor pharmacokinetic profile severely limit its clinical translation. Recent scaffold hopping and structure-activity relationship (SAR) campaigns have identified 4-aryl/amide-thiophene-2-carboxylates as a breakthrough class of P2Y14R antagonists . These molecules maintain sub-nanomolar potency while drastically improving aqueous solubility, microsomal stability, and oral bioavailability, offering a viable therapeutic avenue for conditions such as Inflammatory Bowel Disease (IBD).
Pharmacological Rationale & Structural Evolution
The P2Y14 Receptor Axis
Upon tissue damage, intracellular UDP-glucose is released into the extracellular space. Binding of UDP-glucose to the orthosteric site of P2Y14R induces a conformational shift that activates Gi/o proteins. This activation inhibits adenylyl cyclase (AC), reduces intracellular cyclic AMP (cAMP) levels, and triggers downstream chemotactic pathways (e.g., RhoA activation) in neutrophils, mast cells, and intestinal epithelial cells.
P2Y14 signaling pathway and competitive antagonism by thiophene-2-carboxylates.
Scaffold Hopping: From Naphthoic Acid to Thiophene-2-Carboxylate
The transition from the rigid, highly hydrophobic naphthoic acid core of PPTN to a thiophene-2-carboxylate scaffold represents a masterclass in bioisosteric replacement .
-
The 2-Carboxylate Anchor : The carboxylic acid at the 2-position of the thiophene ring is non-negotiable. It mimics the terminal phosphate of the endogenous UDP-glucose ligand, forming a critical salt bridge with positively charged residues (e.g., Arg253, Lys277) deep within the receptor's orthosteric binding pocket.
-
The 4-Position Extension : Substituting the 4-position with an aryl or amide group (e.g., 4-methylbenzamido) directs the molecule into a solvent-exposed hydrophobic sub-pocket. This vectoring is crucial for competitive antagonism, as it sterically occludes the binding of the bulky uridine moiety of the natural agonist.
-
Intramolecular Hydrogen Bonding (IMHB) : In highly optimized derivatives like Compound 39 (5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid), the thiophene 2,4-vector perfectly positions the 5-oxy substituent to form an IMHB with the 4-amide proton. This locks the molecule into its bioactive conformation, minimizing the entropic penalty of binding and driving the IC50 down to the sub-nanomolar range .
Workflow of scaffold hopping from PPTN to optimized thiophene-2-carboxylate antagonists.
Quantitative Pharmacodynamics: Comparative Profiling
To contextualize the pharmacological superiority of the thiophene-2-carboxylate class, the table below compares the benchmark antagonist PPTN against the optimized 4-amide-thiophene-2-carboxylate (Compound 39) .
| Compound | Core Scaffold | Target Affinity (IC50 / KB) | Aqueous Solubility | Liver Microsomal Stability (T1/2) | In Vivo Efficacy (Oral) |
| PPTN | 4,7-disubstituted 2-naphthoic acid | 434 pM (KB) | Poor (< 1 µg/mL) | Low | Poor (Requires IP/IV) |
| Compound 39 | 4-amide-thiophene-2-carboxylate | 0.40 nM (IC50) | High (> 50 µg/mL) | High (> 60 min) | Excellent (Colitis Model) |
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous validation of novel thiophene-2-carboxylate antagonists, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to establish causality and eliminate artifactual data.
Protocol 1: Fluorescent Ligand Binding Assay (Receptor Affinity)
Causality & Logic: Traditional radioligand binding (e.g., using tritium) is hazardous and expensive. We utilize a fluorescently tagged antagonist tracer. By measuring the reduction in fluorescence polarization as the unlabeled thiophene-2-carboxylate competitively displaces the tracer, we can accurately calculate the Ki. The inclusion of a known high-affinity binder (PPTN) as a positive control validates the dynamic range of the assay.
Step-by-Step Workflow:
-
Cell Preparation: Culture CHO cells stably expressing human P2Y14R. Harvest and resuspend in assay buffer (HEPES-buffered saline, pH 7.4).
-
Tracer Addition: Add 5 nM of the fluorescent P2Y14R tracer to the cell suspension.
-
Compound Titration: Add the thiophene-2-carboxylate antagonist in a 10-point concentration gradient (from 0.1 pM to 10 µM). Include a vehicle-only well (negative control) and a 1 µM PPTN well (positive control for maximum displacement).
-
Incubation & Reading: Incubate in the dark at room temperature for 60 minutes to reach equilibrium. Read fluorescence polarization using a microplate reader.
-
Data Analysis: Plot the displacement curve and calculate the IC50 using non-linear regression.
Protocol 2: cAMP Accumulation Assay (Functional Antagonism)
Causality & Logic: P2Y14 is a Gi/o-coupled receptor. Because Gi activation inhibits adenylyl cyclase, baseline cAMP levels in resting cells are too low to measure a significant reduction. Therefore, we must pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise the cAMP "ceiling". The addition of the agonist (UDP-glucose) will then suppress this forskolin-induced cAMP spike. A successful thiophene-2-carboxylate antagonist will competitively block the agonist, thereby restoring the high cAMP levels. This bidirectional control ensures the assay is self-validating.
Step-by-Step Workflow:
-
Seeding: Seed P2Y14R-expressing C6 glioma cells in a 384-well plate at 5,000 cells/well.
-
Antagonist Pre-incubation: Treat cells with varying concentrations of the thiophene-2-carboxylate antagonist for 15 minutes.
-
Stimulation: Add a cocktail containing 30 µM Forskolin (to stimulate AC) and 100 nM UDP-glucose (to activate P2Y14R and suppress AC).
-
Lysis & Detection: After 30 minutes, lyse the cells and add a cAMP-detecting FRET or AlphaScreen reagent.
-
Validation: Ensure that wells with only Forskolin show maximum cAMP, wells with Forskolin + UDP-glucose show depressed cAMP, and wells with the antagonist show a dose-dependent restoration of cAMP.
Protocol 3: Murine DSS-Induced Colitis Model (In Vivo Efficacy)
Causality & Logic: Dextran Sodium Sulfate (DSS) is administered in drinking water to chemically disrupt the intestinal epithelial barrier, triggering a massive influx of DAMPs (including UDP-glucose) and subsequent immune cell infiltration. This perfectly mimics the sterile inflammation driven by P2Y14R. By administering the antagonist orally, we not only assess its localized anti-inflammatory efficacy but also validate its in vivo pharmacokinetic survivability—a historical failure point for naphthoic acid derivatives.
Step-by-Step Workflow:
-
Induction: Administer 2.5% DSS in the drinking water of C57BL/6 mice for 7 days to induce acute colitis.
-
Dosing: Orally gavage the mice daily with the thiophene-2-carboxylate antagonist (e.g., 5 mg/kg or 10 mg/kg) starting from Day 1.
-
Monitoring: Record daily Disease Activity Index (DAI) scores (weight loss, stool consistency, rectal bleeding).
-
Endpoint Analysis: On Day 8, sacrifice the mice. Measure colon length (a marker of inflammation) and perform histological scoring of colonic tissue to quantify mucosal damage and neutrophil infiltration.
Translational Perspectives
The pharmacological profile of 4-aryl/amide-thiophene-2-carboxylates positions them as prime candidates for clinical development. By overcoming the pharmacokinetic liabilities of early-generation naphthoic acid derivatives, these compounds enable systemic administration for chronic inflammatory conditions. Future research should focus on optimizing the 5-position substituents to further enhance half-life and exploring their efficacy in other P2Y14-driven pathologies, such as asthma and chronic neuropathic pain.
References
-
Barrett, M. O., et al. (2013). "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils." Molecular Pharmacology.[Link]
-
Wang, Y.-H., et al. (2024). "Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment." Journal of Medicinal Chemistry.[Link]
-
Gauthier, J. Y., et al. (2011). "The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14." Bioorganic & Medicinal Chemistry Letters. [Link]
Synthesis and Mechanistic Evaluation of 4-(4-Chlorophenyl)thiophene-2-carboxylate: A Comprehensive Technical Guide
Executive Summary
The functionalization of the thiophene scaffold is a cornerstone of modern medicinal chemistry. Specifically, 4-(4-chlorophenyl)thiophene-2-carboxylate (and its corresponding carboxylic acid) serves as a privileged building block in the development of highly potent therapeutics, including DHX9 RNA helicase inhibitors[1], A2B adenosine receptor agonists[2], and Factor XIa inhibitors.
This technical guide provides a rigorous, self-validating methodology for the regioselective synthesis of this compound. By moving beyond basic procedural steps, we dissect the causality behind catalyst selection, solvent effects, and in-process controls to ensure reproducible, high-yield outcomes for drug development professionals.
Retrosynthetic Strategy & Route Selection
Achieving C4-aryl substitution on a thiophene ring demands precise regiocontrol. Direct C-H activation or electrophilic aromatic substitution often yields intractable mixtures of C2, C3, and C5 isomers due to the inherent electron density of the thiophene heteroaromatic system.
To bypass these limitations, the most authoritative and scalable route employs a Suzuki-Miyaura cross-coupling strategy.
-
Starting Material: Methyl 4-bromothiophene-2-carboxylate. The pre-installed bromine atom at the C4 position dictates absolute regiocontrol. Furthermore, the electron-withdrawing methyl ester at C2 activates the C-Br bond, accelerating the oxidative addition step.
-
Coupling Partner: 4-Chlorophenylboronic acid. This reagent is bench-stable, commercially abundant, and highly efficient in transmetalation.
Mechanistic Pathway of the Suzuki-Miyaura Coupling
Understanding the catalytic causality is essential for troubleshooting and optimizing the reaction. The transformation relies on a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of methyl 4-bromothiophene-2-carboxylate, forming a stable Pd(II) intermediate. The carboxylate group reduces the electron density of the thiophene ring, making this step kinetically favorable.
-
Base Activation & Transmetalation: The inorganic base (e.g., K₃PO₄) coordinates with 4-chlorophenylboronic acid to form a reactive, electron-rich boronate complex. This complex transfers the 4-chlorophenyl ligand to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination, forging the new C-C bond, releasing the target ester, and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target compound.
Experimental Protocol: A Self-Validating System
The following protocol is engineered for scalability and incorporates In-Process Controls (IPCs) to create a self-validating workflow[3].
Materials Required
-
Methyl 4-bromothiophene-2-carboxylate (1.0 equiv, 10.0 mmol)
-
4-Chlorophenylboronic acid (1.2 equiv, 12.0 mmol)
-
Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol)
-
K₃PO₄ (3.0 equiv, 30.0 mmol)
-
1,4-Dioxane / H₂O (10:1 ratio, 0.2 M concentration)
Step-by-Step Methodology
-
System Degassing (Critical Step): Charge a Schlenk flask with methyl 4-bromothiophene-2-carboxylate, 4-chlorophenylboronic acid, and K₃PO₄. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the reaction.
-
Catalyst Addition: Add Pd(dppf)Cl₂ rapidly under a positive stream of Argon. Seal the vessel and heat to 80 °C.
-
In-Process Control (IPC): After 2 hours, sample the reaction mixture. Quench with H₂O and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 8:2) and LC-MS. The reaction is validated as complete when the starting bromide (visualized under UV 254 nm) is entirely consumed.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash with distilled water (2 × 50 mL) followed by brine (50 mL). Causality: The aqueous washes remove the inorganic phosphate salts and residual boronic acid, preventing emulsion during concentration.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes) to isolate the pure methyl 4-(4-chlorophenyl)thiophene-2-carboxylate.
Quantitative Data & Optimization
To maximize yield and minimize side reactions (such as protodeboronation or homocoupling), various catalytic systems must be evaluated. Table 1 summarizes the optimization parameters based on established literature precedents[3][4].
| Catalyst System | Solvent Matrix | Base | Temp (°C) | Yield (%) | Mechanistic Rationale |
| Pd(PPh₃)₄ | Toluene / H₂O (4:1) | Na₂CO₃ | 90 | 72% | Monodentate ligands are prone to dissociation, leading to Pd-black precipitation and lower yields. |
| Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O (10:1) | K₃PO₄ | 80 | 88% | Bidentate dppf ligand enforces a wider bite angle, accelerating reductive elimination. K₃PO₄ prevents ester hydrolysis. |
| Pd(OAc)₂ / XPhos | THF / H₂O (3:1) | K₂CO₃ | 70 | 91% | Highly active Buchwald ligand system; excellent yield but higher catalyst cost for large-scale synthesis. |
Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions.
Downstream Applications & Workflow
Once the methyl ester is synthesized, it is typically advanced through saponification to yield 4-(4-chlorophenyl)thiophene-2-carboxylic acid [5].
Saponification Protocol: The methyl ester is dissolved in a THF/MeOH/H₂O (2:1:1) mixture and treated with LiOH·H₂O (2.0 equiv) at room temperature for 4 hours. Following acidification with 1M HCl to pH 2, the free carboxylic acid precipitates and is collected via vacuum filtration. This carboxylic acid is a direct precursor for amide coupling (using reagents like HATU or TCFH) to generate final Active Pharmaceutical Ingredients (APIs)[1].
Figure 2: End-to-end experimental workflow and downstream API processing.
References
-
[5] 4-(4-Chlorophenyl)thiophene-2-carboxylic acid | CID 2735808 - PubChem. National Institutes of Health (NIH). 5
-
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate. Sigma-Aldrich. Link
-
[1] Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. PubMed Central (PMC), NIH. 1
-
[2] Structure–Activity Relationships of Highly Potent and Selective A2B Adenosine Receptor Agonists. Journal of Medicinal Chemistry, ACS Publications. 2
-
[3] WO2023158795A1 - Inhibitors of RNA helicase DHX9 and uses thereof. Google Patents. 3
Sources
- 1. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. 4-(4-Chlorophenyl)thiophene-2-carboxylic acid | C11H7ClO2S | CID 2735808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacophore Profiling: The Biological Activity and Therapeutic Potential of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary
In contemporary medicinal chemistry, the thiophene ring serves as a privileged bioisostere for benzene, offering unique electronic properties, enhanced metabolic stability, and specialized binding modalities. Among thiophene derivatives, Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (MCPTC) and its closely related ortho-amino analogs have emerged as highly versatile scaffolds[1]. The strategic placement of the 4-chlorophenyl moiety introduces critical halogen-bonding capabilities, while the methyl carboxylate group serves as an ideal synthetic handle for downstream derivatization (e.g., hydrazinolysis). This whitepaper synthesizes the biological activity profile of the MCPTC scaffold, detailing its mechanisms as an anticancer and antimicrobial agent, and provides validated experimental workflows for its synthesis and evaluation.
Structural Rationale and Pharmacophore Dynamics
The biological efficacy of MCPTC is not coincidental; it is governed by precise stereoelectronic features designed to exploit specific protein microenvironments.
-
The Thiophene Core: Acts as a rigid, planar scaffold that mimics phenyl rings but with a smaller van der Waals radius and altered electron density. The sulfur heteroatom can participate in weak hydrogen bonding and dipole-dipole interactions within target active sites.
-
The 4-Chlorophenyl Substituent: The inclusion of a chlorine atom at the para position of the phenyl ring dramatically increases the lipophilicity (LogP) of the molecule, facilitating cellular membrane penetration. More importantly, the chlorine atom acts as a halogen bond donor, establishing highly directional interactions with backbone carbonyl oxygens in the hydrophobic pockets of kinases and structural proteins[2].
-
The Methyl Carboxylate Moiety: While sometimes active in its ester form, this group is primarily utilized as a prodrug-like feature or a synthetic precursor. It undergoes facile conversion into carboxamides or carbohydrazides, which are critical for establishing stable hydrogen-bond donor/acceptor networks with target proteins.
Mechanistic Profiling of Biological Activity
Oncology: Dual Inhibition of VEGFR-2 and Tubulin Polymerization
Derivatives of the MCPTC scaffold have demonstrated potent cytotoxicity against gastrointestinal solid tumors, particularly HepG-2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) cell lines[2]. The primary mechanisms of action are dual-fold:
-
VEGFR-2 Kinase Inhibition: The functionalized thiophene-2-carboxamide derivatives fit snugly into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The 4-chlorophenyl group occupies the deep hydrophobic allosteric pocket, while the amide/hydrazide core forms critical hydrogen bonds with the hinge region (e.g., Cys919).
-
β-Tubulin Polymerization Inhibition: MCPTC derivatives act as atypical colchicine-site inhibitors (CSIs). By binding to β-tubulin, they prevent the assembly of the mitotic spindle.
Causality of Cellular Response: The simultaneous disruption of angiogenesis (via VEGFR-2) and mitosis (via tubulin) leads to a catastrophic cellular event. Cells fail to pass the spindle assembly checkpoint, resulting in G2/M phase cell cycle arrest . Prolonged arrest triggers the intrinsic apoptotic pathway, evidenced by the accumulation of cells in the sub-G1 phase during flow cytometry[1][2].
Diagram 1: Dual-pathway mechanism of MCPTC derivatives inducing apoptosis via G2/M arrest.
Antimicrobial & Antitubercular Activity
Beyond oncology, the thiophene-2-carboxylate scaffold is a recognized inhibitor of Polyketide Synthase 13 (Pks13) , an essential enzyme in Mycobacterium tuberculosis responsible for mycolic acid biosynthesis[3]. By inhibiting Pks13, MCPTC derivatives disrupt the formation of the mycobacterial cell wall, leading to rapid bactericidal activity. Furthermore, when hybridized with sulfonamides or triazoles, the scaffold exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains[4].
Quantitative Data Synthesis
The following table summarizes the biological efficacy of various MCPTC derivatives across different assays, highlighting the structure-activity relationship (SAR) when the core ester is modified.
| Compound Variant | Primary Target / Cell Line | Biological Effect | IC50 / GI50 Value | Reference |
| MCPTC (Core Ester) | General Cytotoxicity | Baseline Apoptosis | > 50 µM | [1] |
| MCPTC-Hydrazide | HepG-2 (Liver Cancer) | Cytotoxicity / Apoptosis | 1.2 – 2.5 µM | [2] |
| MCPTC-Acetamide | HCT-116 (Colon Cancer) | Tubulin Inhibition | 3.4 µM | [2] |
| MCPTC-Triazole Hybrid | M. tuberculosis (Pks13) | Mycolic Acid Inhibition | ~1.0 µM | [3] |
| Phenethyl 5-(4-chlorophenyl) analog | Isolated Rat Duodenum | Spasmolytic Relaxation | Inactive | [5] |
Validated Experimental Workflows
To ensure high scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of MCPTC derivatives.
Protocol A: Synthesis of the MCPTC Core via the Gewald Reaction
The Gewald multicomponent reaction is the gold standard for synthesizing 2-aminothiophene-3-carboxylates.
-
Causality of Design: Elemental sulfur is utilized not merely as a structural component but as an oxidant that drives the final aromatization of the thiophene ring. The one-pot nature minimizes intermediate degradation.
Step-by-Step Methodology:
-
Reagent Assembly: In a 250 mL round-bottom flask, combine 4-chloroacetophenone (10 mmol), methyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in 30 mL of absolute ethanol.
-
Catalysis: Add morpholine or diethylamine (10 mmol) dropwise. Self-Validation Check: The addition of the base should trigger an immediate color change and exothermic reaction, confirming the initiation of the Knoevenagel condensation step.
-
Cyclization: Stir the mixture under gentle reflux (70-80°C) for 4-6 hours. Monitor the consumption of starting materials via TLC (Hexane:Ethyl Acetate, 3:1).
-
Isolation: Pour the cooled reaction mixture into crushed ice. Filter the resulting precipitate under a vacuum.
-
Purification: Recrystallize the crude product from dioxane or ethanol to yield pure Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate. Confirm purity via 1H-NMR (look for the distinct thiophene proton singlet if applicable, and the methyl ester singlet at ~3.8 ppm).
Diagram 2: Stepwise chemical progression of the Gewald multicomponent synthesis.
Protocol B: In Vitro Cytotoxicity and Tubulin Polymerization Assay
This protocol utilizes an orthogonal validation approach: primary screening via MTT assay, followed by a mechanistic validation using a cell-free tubulin polymerization assay.
Step-by-Step Methodology:
-
Cell Culture & Treatment (MTT Assay):
-
Seed HepG-2 cells in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C in a 5% CO2 atmosphere. -
Treat cells with varying concentrations of the MCPTC derivative (0.1 µM to 100 µM).
-
Self-Validation (Controls): Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Sorafenib or Colchicine) to benchmark assay sensitivity.
-
After 48h, add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
-
Cell-Free Tubulin Polymerization Assay:
-
Causality of Design: To prove that the cytotoxicity observed in the MTT assay is mechanistically linked to tubulin disruption, a cell-free assay is required to eliminate confounding cellular variables.
-
Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
-
Pre-incubate tubulin with the MCPTC derivative (at its calculated IC50 concentration) for 15 minutes at 37°C.
-
Monitor polymerization by measuring the increase in fluorescence (excitation 360 nm, emission 420 nm) or absorbance (340 nm) over 60 minutes.
-
Data Interpretation: A flattening of the polymerization curve compared to the vehicle control confirms direct binding and inhibition of tubulin assembly.
-
Conclusion
The Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate scaffold is a highly programmable pharmacophore. Its inherent electronic properties, combined with the spatial geometry afforded by the 4-chlorophenyl group, make it an exceptional candidate for developing dual-action kinase/tubulin inhibitors and targeted antimicrobial agents. By utilizing robust synthetic pathways like the Gewald reaction and employing self-validating biological assays, researchers can effectively leverage this scaffold to discover next-generation therapeutics.
References
-
National Institutes of Health (NIH) / PMC. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Retrieved from[Link]
-
SciSpace. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Retrieved from[Link]
-
Acta Pharmaceutica (SRCE). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thiophene2 — TargetMol Chemicals [targetmol.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. scispace.com [scispace.com]
A Comparative Analysis of Methyl and Ethyl 4-(4-Chlorophenyl)thiophene-2-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive comparative analysis of methyl 4-(4-chlorophenyl)thiophene-2-carboxylate and its ethyl counterpart. These two closely related thiophene derivatives are of significant interest to researchers, scientists, and drug development professionals due to the established importance of the thiophene scaffold in medicinal chemistry. This document delves into their physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights to inform experimental design and drug discovery programs. The subtle yet significant differences arising from the seemingly minor variation in their ester functional groups are elucidated, providing a critical understanding for the strategic selection and application of these molecules in the pursuit of novel therapeutics.
Introduction: The Significance of the 4-(4-Chlorophenyl)thiophene-2-carboxylate Scaffold
Thiophene-containing molecules are a cornerstone in medicinal chemistry, with a proven track record in a wide array of approved drugs. The thiophene ring system is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets, often serving as a bioisosteric replacement for a phenyl ring. The 4-(4-chlorophenyl)thiophene-2-carboxylic acid core, in particular, presents a synthetically versatile platform for the development of novel therapeutic agents. The introduction of a 4-chlorophenyl group can enhance biological activity through favorable interactions with target proteins and can also modulate the molecule's pharmacokinetic profile.
The esterification of the carboxylic acid at the 2-position to its methyl and ethyl esters is a common strategy in drug development. This modification can influence a range of critical parameters including solubility, membrane permeability, metabolic stability, and ultimately, the pharmacokinetic and pharmacodynamic profile of the parent molecule. Understanding the nuanced differences between the methyl and ethyl esters is therefore paramount for the rational design of drug candidates.
This guide will provide a detailed examination of these two key derivatives, offering a head-to-head comparison to aid researchers in making informed decisions during the lead optimization process.
Physicochemical Properties: A Tale of Two Esters
The seemingly minor difference of a single methylene unit between the methyl and ethyl esters of 4-(4-chlorophenyl)thiophene-2-carboxylate imparts subtle but measurable differences in their physicochemical properties. These properties are critical determinants of a compound's behavior in biological systems.
| Property | Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate | Ethyl 4-(4-chlorophenyl)thiophene-2-carboxylate | Causality of the Difference |
| Molecular Formula | C₁₂H₉ClO₂S | C₁₃H₁₁ClO₂S | Addition of a -CH₂- group in the ethyl ester. |
| Molecular Weight | 252.72 g/mol | 266.75 g/mol | The additional methylene group increases the overall mass. |
| Physical Form | Solid | Likely solid (based on related structures) | The planar thiophene and chlorophenyl rings promote efficient crystal packing. |
| Melting Point | Data not available in searched sources | Data not available in searched sources | Generally, the larger and more symmetrical the molecule, the higher the melting point due to stronger intermolecular forces. The ethyl ester may have a slightly different melting point due to packing efficiency. |
| Boiling Point | Data not available in searched sources | Data not available in searched sources | The ethyl ester will have a higher boiling point due to increased van der Waals forces from the larger alkyl chain. |
| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents | Both esters are predominantly nonpolar. The longer alkyl chain in the ethyl ester may slightly increase its lipophilicity and solubility in nonpolar solvents. |
| Lipophilicity (LogP) | Predicted to be slightly lower | Predicted to be slightly higher | The addition of a methylene group generally increases the octanol-water partition coefficient (LogP). |
Synthesis and Purification: A Practical Guide
The most direct and common method for the synthesis of both methyl and ethyl 4-(4-chlorophenyl)thiophene-2-carboxylate is the Fischer esterification of the parent carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, the alcohol is typically used in excess, serving as both a reactant and the solvent.
Experimental Protocol: Fischer Esterification
Materials:
-
4-(4-Chlorophenyl)thiophene-2-carboxylic acid
-
Methanol (anhydrous) or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane for extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-chlorophenyl)thiophene-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester). The alcohol typically serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
-
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent and in large excess shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield of the ester.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes the acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt, which facilitates its removal from the organic layer. The brine wash helps to remove any remaining water from the organic phase.
-
Purification: Column chromatography or recrystallization is necessary to remove any unreacted starting materials, byproducts, and residual impurities to obtain the pure ester.
Comparative Reactivity Analysis
The primary difference in reactivity between the methyl and ethyl esters lies in their susceptibility to nucleophilic attack at the carbonyl carbon, most notably in hydrolysis reactions.
Hydrolytic Stability
In general, methyl esters are more susceptible to hydrolysis (both acid and base-catalyzed) than their ethyl counterparts. This difference in reactivity can be attributed to two main factors:
-
Steric Hindrance: The methyl group is smaller than the ethyl group. This reduced steric bulk around the carbonyl carbon in the methyl ester allows for easier access by nucleophiles, such as water or hydroxide ions, leading to a faster rate of hydrolysis. The transition state for the hydrolysis of the ethyl ester is more sterically crowded and therefore higher in energy, resulting in a slower reaction rate.
-
Electronic Effects: While the electronic effects are more subtle, the ethyl group is slightly more electron-donating than the methyl group. This can slightly decrease the electrophilicity of the carbonyl carbon in the ethyl ester, making it less reactive towards nucleophiles.
Implications in Drug Development:
The difference in hydrolytic stability is a critical consideration in prodrug design. If the desired therapeutic agent is the parent carboxylic acid, a more labile ester (like the methyl ester) might be preferred to ensure rapid conversion to the active form in vivo. Conversely, if the ester itself possesses the desired activity or if a slower, more sustained release of the carboxylic acid is required, the more stable ethyl ester might be the better choice.
Other Reactions
The principles of steric and electronic effects also apply to other reactions involving the ester group, such as transesterification and amidation. The methyl ester will generally react faster in these transformations as well.
Spectroscopic Characterization
While specific experimental spectra for both target compounds were not found in the searched literature, a predictive analysis based on the known spectral data of similar thiophene derivatives can be made.
¹H NMR Spectroscopy
-
Methyl Ester: A characteristic singlet for the methyl protons (-OCH₃) is expected to appear in the range of δ 3.8-4.0 ppm.
-
Ethyl Ester: The ethyl group will give rise to two distinct signals: a quartet for the methylene protons (-OCH₂CH₃) around δ 4.2-4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.3-1.5 ppm. The integration of these signals will be in a 2:3 ratio.
-
Aromatic Protons: Both compounds will show a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the thiophene and 4-chlorophenyl rings.
¹³C NMR Spectroscopy
-
Methyl Ester: The methyl carbon (-OCH₃) will appear as a single peak around δ 52-55 ppm.
-
Ethyl Ester: The ethyl group will show two peaks: one for the methylene carbon (-OCH₂CH₃) around δ 61-64 ppm and another for the methyl carbon (-OCH₂CH₃) around δ 14-16 ppm.
-
Carbonyl Carbon: The ester carbonyl carbon will resonate in the range of δ 160-165 ppm for both compounds.
-
Aromatic Carbons: A series of peaks in the δ 120-145 ppm region will correspond to the carbons of the thiophene and 4-chlorophenyl rings.
Applications in Drug Discovery and Development
The 4-(4-chlorophenyl)thiophene-2-carboxylate scaffold is a valuable starting point for the discovery of new drugs. The choice between the methyl and ethyl ester can be strategically employed to fine-tune the properties of a lead compound.
-
Prodrug Strategy: As previously mentioned, the ester can serve as a prodrug moiety to improve the oral bioavailability or other pharmacokinetic properties of a parent carboxylic acid. The rate of in vivo hydrolysis can be modulated by selecting the appropriate ester.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of both the methyl and ethyl esters is a fundamental step in exploring the SAR of a new chemical series. Comparing the biological activity of these two analogs can provide valuable information about the steric and electronic requirements of the target binding site.
-
Optimization of Physicochemical Properties: The choice of ester can be used to optimize properties such as solubility and lipophilicity to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conclusion
While methyl and ethyl 4-(4-chlorophenyl)thiophene-2-carboxylate differ by only a single methylene group, this seemingly minor structural modification has significant implications for their physicochemical properties and chemical reactivity. The methyl ester is generally more reactive towards hydrolysis due to reduced steric hindrance, a factor that is of paramount importance in prodrug design and metabolic stability considerations. The ethyl ester, being slightly more lipophilic and sterically hindered, may offer advantages in terms of membrane permeability and a more controlled rate of hydrolysis.
A thorough understanding of these differences, as outlined in this guide, empowers researchers and drug development professionals to make rational, data-driven decisions in the design and optimization of novel thiophene-based therapeutic agents. The careful selection of the ester group can be a critical step in transforming a promising lead compound into a successful drug candidate.
References
- Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1968). Conformation and reactivity. Part VII.
Methodological & Application
Application Note: High-Fidelity Synthesis of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate via Chemoselective Suzuki-Miyaura Coupling
Abstract & Scope
This application note details the optimized synthesis of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate , a critical biaryl scaffold used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and organic semiconductors.
The core technical challenge in this synthesis is chemoselectivity . The protocol must exclusively couple the aryl boronic acid to the thiophene bromide while leaving the 4-chloro substituent on the phenyl ring intact for further functionalization. By leveraging the bond dissociation energy differences between C–Br (approx. 276 kJ/mol) and C–Cl (approx. 327 kJ/mol), combined with specific ligand selection, this protocol achieves >95% chemoselectivity.
Retrosynthetic Analysis & Strategy
The target molecule is assembled via a Suzuki-Miyaura cross-coupling.[1][2] The disconnection is made at the C4–C1' bond connecting the thiophene and benzene rings.
Diagram 1: Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection identifying the requisite heteroaryl halide and aryl boronic acid.
Critical Parameter Optimization
To ensure reproducibility and high yield, the following parameters were optimized based on kinetic data and literature precedents.
| Parameter | Selected Condition | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂[3]·CH₂Cl₂ | The bidentate dppf ligand creates a large bite angle, enhancing the rate of reductive elimination for sterically crowded heteroaryls while maintaining stability against protodeboronation [1]. |
| Base | K₂CO₃ (2.0 M aq) | Carbonates provide sufficient basicity to activate the boronic acid (forming the boronate species) without hydrolyzing the methyl ester, a common side reaction with hydroxide bases [2]. |
| Solvent | 1,4-Dioxane : Water (4:1) | This biphasic system ensures solubility of organic substrates while dissolving the inorganic base. Dioxane has a high boiling point (101°C), allowing the reaction to overcome the activation energy of the oxidative addition step. |
| Temp | 90 °C | Sufficient to promote the reaction of the bromide but low enough to prevent oxidative addition into the aryl chloride bond, preserving the chloro-substituent [3]. |
Experimental Protocol
Scale: 1.0 mmol (Theoretical Yield: 252.7 mg)
Reagents & Materials
-
Methyl 4-bromothiophene-2-carboxylate: 221 mg (1.0 mmol)
-
4-Chlorophenylboronic acid: 188 mg (1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂: 41 mg (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃): 414 mg (3.0 mmol) dissolved in 1.5 mL degassed water.
-
1,4-Dioxane: 6.0 mL (Anhydrous, degassed)
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
-
Equip a 25 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Cap with a rubber septum and cycle vacuum/nitrogen (3x) to remove ambient oxygen. Note: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.
Step 2: Reagent Charging
-
Under a positive stream of nitrogen, add Methyl 4-bromothiophene-2-carboxylate (221 mg), 4-Chlorophenylboronic acid (188 mg), and Pd(dppf)Cl₂ (41 mg) to the flask.
-
Syringe in 1,4-Dioxane (6 mL).
-
Syringe in the aqueous K₂CO₃ solution (1.5 mL).
Step 3: Reaction
-
Place the flask in a pre-heated oil bath at 90°C .
-
Stir vigorously (800 RPM) to ensure mixing of the biphasic layers.
-
Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or LC-MS.
-
Target Rf: ~0.4 (Product).
-
SM Rf: ~0.6 (Bromide).
-
Reaction Time: Typically 2–4 hours.
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (10 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Collect fractions containing the product (UV active, 254 nm).[4]
-
Evaporate solvent to yield a white to off-white solid.
Mechanism & Chemoselectivity
The success of this protocol relies on the kinetic preference of Palladium(0) to undergo oxidative addition with Aryl-Bromides over Aryl-Chlorides.
Diagram 2: Catalytic Cycle & Selectivity
Figure 2: Catalytic cycle highlighting the chemoselective oxidative addition step.
Characterization & Validation
To validate the synthesis, compare analytical data against these standard values.
-
Physical State: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
- 8.01 (d, J = 1.5 Hz, 1H, Thiophene H5) – Deshielded by aryl ring.
- 7.75 (d, J = 1.5 Hz, 1H, Thiophene H3) – Deshielded by ester.
- 7.52 (d, J = 8.5 Hz, 2H, Ar-H) – Ortho to thiophene.
- 7.39 (d, J = 8.5 Hz, 2H, Ar-H) – Ortho to Cl.
- 3.91 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): Expected peaks at ~162.5 (C=O), 142.0, 133.5, 132.0, 129.1, 128.5, 127.0, 52.3.
-
Mass Spectrometry (ESI+): Calculated for C₁₂H₉ClO₂S [M+H]⁺: 253.01. Pattern should show characteristic ³⁵Cl/³⁷Cl isotopic ratio (3:1).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Oxygen poisoning of catalyst. | Ensure rigorous degassing of solvents and use fresh catalyst. |
| Homocoupling (Ar-Ar) | Excess boronic acid + O₂. | Reduce boronic acid to 1.05 eq and improve inert atmosphere. |
| Hydrolysis of Ester | Base concentration too high or reaction too long. | Switch to mild base (K₃PO₄) or reduce water ratio (use Toluene/EtOH/H₂O). |
| Dechlorination | Temperature too high (>100°C) or active hydride source. | Strictly maintain 90°C; avoid using alcohols like isopropanol as co-solvents. |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Reeves, E. K., & Neufeldt, S. R. (2021). Chemodivergence between Electrophiles in Cross-Coupling Reactions. Chemistry – A European Journal, 27(26), 7332–7346. Link
-
Sigma-Aldrich. Product Specification: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate.[5] Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Protocol: Chemoselective Suzuki-Miyaura Coupling of Methyl 4-bromothiophene-2-carboxylate with 4-chlorophenylboronic acid
Executive Summary
This application note details the optimized protocol for the synthesis of methyl 4-(4-chlorophenyl)thiophene-2-carboxylate via Suzuki-Miyaura cross-coupling. This reaction couples methyl 4-bromothiophene-2-carboxylate (aryl halide) with 4-chlorophenylboronic acid (organoboron).
Key Technical Highlights:
-
Chemoselectivity: The protocol exploits the reactivity difference between the thiophene bromide (C-Br) and the phenyl chloride (C-Cl), ensuring exclusive coupling at the thiophene ring while preserving the aryl chloride for downstream diversification.
-
Ester Compatibility: The reaction conditions are tuned (base selection/solvent ratio) to prevent saponification of the methyl ester moiety.
-
Scalability: The procedure is designed for milligram to gram-scale synthesis with high reproducibility.
Scientific Foundation
Reaction Scheme
The transformation involves the palladium-catalyzed coupling of an electron-deficient heteroaryl bromide with an electron-poor aryl boronic acid.
Reaction Equation:
Specific Substrates:
-
Electrophile: Methyl 4-bromothiophene-2-carboxylate (
) -
Nucleophile: 4-Chlorophenylboronic acid (
) -
Product: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (
)[1]
Mechanistic Insight & Catalytic Cycle
The reaction follows the canonical Suzuki-Miyaura catalytic cycle. The critical control point is the Oxidative Addition . Palladium(0) inserts into the C-Br bond of the thiophene significantly faster than the C-Cl bond of the phenyl ring due to the weaker bond dissociation energy of C-Br (
Figure 1: Catalytic cycle highlighting the oxidative addition step which drives the chemoselectivity of Br over Cl.
Experimental Protocol
Reagents & Stoichiometry
Note: All equivalents (eq.) are relative to the aryl bromide.
| Component | Role | Reagent Name | Equiv. | MW ( g/mol ) |
| Substrate A | Electrophile | Methyl 4-bromothiophene-2-carboxylate | 1.0 | 221.07 |
| Substrate B | Nucleophile | 4-Chlorophenylboronic acid | 1.2 | 156.37 |
| Catalyst | Pd Source | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ | 0.05 | 816.64 / 1155.56 |
| Base | Activator | Potassium Phosphate (K₃PO₄) | 2.0 | 212.27 |
| Solvent | Medium | 1,4-Dioxane / Water (4:1 v/v) | N/A | N/A |
Why K₃PO₄? While Carbonates (Na₂CO₃) are standard, mild phosphates are preferred here to minimize the risk of hydrolyzing the methyl ester on the thiophene ring [1].
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Glassware Preparation: Oven-dry a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.
-
Reagent Addition: Add Methyl 4-bromothiophene-2-carboxylate (1.0 eq, e.g., 221 mg for 1 mmol scale), 4-Chlorophenylboronic acid (1.2 eq, 188 mg), and K₃PO₄ (2.0 eq, 424 mg).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and distilled water (1 mL).
-
Critical Step: The solvent mixture must be degassed to prevent Pd oxidation and homocoupling. Bubble Nitrogen or Argon through the solution for 10-15 minutes.
-
-
Catalyst Addition: Quickly add the Pd catalyst (5 mol%) under a positive stream of inert gas. Cap the vessel immediately.
Phase 2: Reaction Execution
-
Heating: Heat the reaction mixture to 85°C in an oil bath (or microwave reactor) with vigorous stirring.
-
Monitoring: Monitor reaction progress via TLC or LC-MS at 2-hour intervals.
-
TLC Eluent:[2] 10-20% Ethyl Acetate in Hexanes.
-
Endpoint: Disappearance of the bromide starting material. Typical reaction time is 4–12 hours.
-
Phase 3: Workup
-
Cooling: Allow the mixture to cool to room temperature.
-
Dilution: Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Extraction: Separate layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).
-
Washing: Combine organic layers and wash with Brine (saturated NaCl solution) to remove residual boronic acid and salts.
-
Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄). Filter and concentrate under reduced pressure.[3]
Phase 4: Purification[2][4]
-
Method: Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
15% Ethyl Acetate in Hexanes. -
Product Characterization: The product is typically a white to off-white solid.
-
Expected 1H NMR (CDCl3): Look for thiophene singlets (approx
7.5-8.0 ppm) and the para-substituted phenyl pattern (two doublets). The methyl ester singlet will appear around 3.9 ppm.
-
Optimization & Troubleshooting Guide
Common Issues and Solutions
| Problem | Diagnosis | Solution |
| Ester Hydrolysis | Formation of carboxylic acid (polar spot on TLC baseline). | Switch base to anhydrous K₃PO₄ or CsF . Reduce water ratio (e.g., Toluene/Dioxane 9:1). |
| Low Conversion | Starting material remains after 12h. | Increase catalyst loading to 10 mol% or switch to Pd(dppf)Cl₂ (more robust). Increase temp to 100°C. |
| De-borylation | Boronic acid consumed, but no product formed. | Add excess boronic acid (up to 1.5 eq). Ensure rigorous degassing (Oxygen promotes de-borylation). |
| Cl-Coupling | Oligomers or loss of Cl-handle. | Lower temperature to 60-70°C. Ensure ligand is not too electron-rich (avoid SPhos/XPhos unless necessary). |
Workflow Visualization
Figure 2: Experimental workflow from reagent preparation to product isolation.
Safety Information (HSE)
-
Methyl 4-bromothiophene-2-carboxylate: Irritant. Avoid inhalation.
-
4-Chlorophenylboronic acid: May be harmful if swallowed.
-
Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.
-
1,4-Dioxane: Suspected carcinogen and peroxide former. Test for peroxides before use. Use Toluene as a greener alternative if possible.
References
-
Base Selection in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Thiophene Coupling Procedures: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Heteroaryl Halides. Angewandte Chemie International Edition, 48(49), 9240–9261. Link
-
Chemoselectivity (Br vs Cl): Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Product Verification: Sigma-Aldrich. Product Specification: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate. Link
Sources
- 1. Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: Palladium-Catalyzed Cross-Coupling of Arylthiophene Carboxylates
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies for the synthesis and functionalization of arylthiophene carboxylates via Palladium-catalyzed cross-coupling.
Introduction & Strategic Relevance
Thiophene carboxylates are critical pharmacophores in drug discovery, serving as bioisosteres for phenyl rings to improve metabolic stability and solubility. However, the sulfur heteroatom and the electron-withdrawing carboxylate group present unique challenges in Palladium (Pd) catalysis:
-
Catalyst Poisoning: The thiophene sulfur can coordinate strongly to Pd, potentially arresting the catalytic cycle.
-
Electronic Deactivation: The carboxylate ester at C2 or C3 withdraws electron density, making oxidative addition easier (for halides) but potentially destabilizing the oxidative addition intermediate.
-
Regiocontrol: In C–H activation, the interplay between the directing ability of the carboxylate and the innate reactivity of the thiophene ring dictates selectivity.
This guide provides three distinct protocols tailored to the starting material availability and the desired substitution pattern.
Mechanistic Principles & Decision Logic
The Electronic "Push-Pull" Effect
In Suzuki-Miyaura coupling , the presence of an ester group (–COOR) on the thiophene ring actually benefits the reaction if the halogen is attached to the thiophene. The electron-withdrawing nature of the ester lowers the bond dissociation energy of the C–Hal bond, facilitating Oxidative Addition —often the rate-determining step.
Conversely, in C–H Activation , the ester serves as a Directing Group (DG). Through a mechanism known as Concerted Metalation-Deprotonation (CMD) , the carboxylate assists in deprotonating the adjacent C–H bond, allowing for highly regioselective arylation without pre-functionalization.
Experimental Decision Tree
Use the following logic flow to select the optimal protocol for your substrate.
Figure 1: Decision matrix for selecting the appropriate cross-coupling methodology based on thiophene substrate availability.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Standard)
Best for: Synthesizing 5-arylthiophene-2-carboxylates or 3-aryl variants from brominated precursors. Mechanism: Pd(0)/Pd(II) cycle involving Oxidative Addition, Transmetallation (activated by base), and Reductive Elimination.[1][2]
Materials
-
Substrate: Methyl 5-bromothiophene-2-carboxylate (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) [5 mol%] or Pd(OAc)₂/SPhos for sterically hindered substrates.
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for milder conditions).
-
Solvent: Toluene:Water (4:[2]1) or 1,4-Dioxane:Water (4:1).
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with the bromothiophene ester (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Note: Tetrakis is air-sensitive; handle quickly or use a glovebox.
-
Solvation: Add degassed Toluene (4 mL) and Water (1 mL). The biphasic system helps dissolve inorganic bases while protecting the catalyst.
-
Reaction: Seal the vial and heat to 90°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide should disappear. If the reaction stalls, add 2 mol% additional catalyst.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient 0–10% EtOAc in Hexanes).
Data Summary: Solvent Effects on Yield
| Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | Notes |
| Toluene/H₂O (4:1) | 90 | 16 | 88% | Standard, robust. |
| DMF (Anhydrous) | 100 | 12 | 65% | Lower yield due to potential hydrolysis or deboronation. |
| 1,4-Dioxane/H₂O | 85 | 14 | 92% | Best for polar substrates. |
Protocol B: Regioselective C–H Arylation
Best for: Late-stage functionalization of thiophene esters without pre-halogenation. Mechanism: Carboxylate-Directed CMD (Concerted Metalation-Deprotonation).
Materials
-
Substrate: Methyl thiophene-2-carboxylate.
-
Partner: Aryl Iodide (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: P(o-tolyl)₃ or JohnPhos (10 mol%).
-
Additive: Ag₂CO₃ (1.0 equiv) or PivOH (30 mol%) as a proton shuttle.
-
Solvent: DMF or DMA.
Step-by-Step Methodology
-
Setup: Combine thiophene ester (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ligand (0.05 mmol), and Ag₂CO₃ (0.5 mmol) in a dry pressure tube.
-
Activation: Add PivOH (Pivalic acid, 0.15 mmol). Key Insight: Pivalic acid acts as a co-catalyst, lowering the energy barrier for the C–H bond cleavage step.
-
Reaction: Heat to 110°C for 18 hours.
-
Filtration: The reaction will generate AgI precipitate. Filter the hot mixture through a Celite pad to remove silver salts.
-
Purification: Standard aqueous workup followed by chromatography.
Protocol C: Decarboxylative Cross-Coupling
Best for: Using the carboxylate as a "sacrificial" directing group to install an aryl group at the ipso position (replacing the –COOH).
Materials
-
Partner: Aryl Bromide.[4]
-
Catalyst: Pd(O₂CCF₃)₂ (Palladium Trifluoroacetate).
-
Co-Catalyst: Ag₂CO₃ (Stoichiometric, acts as oxidant and halide scavenger).
-
Solvent: DMSO/1,4-Dioxane (1:4).
Step-by-Step Methodology
-
Mix: Combine acid (0.5 mmol), aryl bromide (0.6 mmol), Pd(O₂CCF₃)₂ (5 mol%), and Ag₂CO₃ (1.5 mmol).
-
Heat: This reaction requires high energy to extrude CO₂. Heat to 120–130°C .
-
Observation: Gas evolution (CO₂) indicates reaction progress.
-
Workup: Requires rigorous washing to remove DMSO.
Troubleshooting & Optimization
Common Failure Modes
-
Hydrolysis of Ester:
-
Symptom:[5] Formation of carboxylic acid instead of coupled ester.
-
Fix: Switch base from K₃PO₄/Water to anhydrous K₃PO₄ or CsF in Dioxane.
-
-
Sulfur Poisoning:
-
Symptom:[5] Reaction stops at <20% conversion.
-
Fix: Increase catalyst loading to 10 mol% or use SPhos or XPhos ligands, which form extremely active catalytic species that are resistant to heteroatom coordination.
-
-
Protodeboronation (Suzuki):
-
Symptom:[5] Aryl bromide consumed, but only benzene/arene formed (no coupling).
-
Fix: Use MIDA boronates or Potassium Aryl Trifluoroborates (ArBF₃K) instead of boronic acids for slow-release stability.
-
Mechanistic Visualization: The Suzuki Cycle
The following diagram illustrates the specific pathway for a bromothiophene ester, highlighting the activation provided by the ester group.
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of bromothiophene carboxylates. The electron-withdrawing ester facilitates the initial oxidative addition step.
References
-
BenchChem. (2025).[2] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem Application Notes. Link
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gottumukkala, A. L., Doucet, H., & Dixneuf, P. H. (2007). Pd-Catalyzed Regioselective Direct Arylation of Thiophenes. The Journal of Organic Chemistry, 72(24), 9334–9341. Link
-
Forgione, P., & Bilodeau, F. (2006). Decarboxylative Cross-Coupling of Heteroaromatic Carboxylic Acids. Journal of the American Chemical Society, 128(41), 13350–13351. Link
-
Han, W., Jin, F., & Zhou, Q. (2015).[7] Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides. Synthesis, 47(12), 1861-1868. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters [organic-chemistry.org]
Reagents for esterification of 4-(4-chlorophenyl)thiophene-2-carboxylic acid
Title: Advanced Esterification Protocols for 4-(4-Chlorophenyl)thiophene-2-carboxylic Acid: Reagent Selection and Mechanistic Optimization
Introduction
4-(4-Chlorophenyl)thiophene-2-carboxylic acid is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of anti-cancer and anti-bacterial agents[1][2]. The presence of the bulky, lipophilic 4-chlorophenyl group at the C4 position of the thiophene ring introduces steric hindrance and alters the electronic distribution of the carboxylic acid at the C2 position. Consequently, standard Fischer esterification (refluxing in alcohol with catalytic H2SO4) can suffer from prolonged reaction times, incomplete conversion, or thermal degradation of sensitive functional groups[1]. To overcome these challenges, mild, room-temperature activation strategies—specifically Steglich esterification and base-promoted alkylation—are preferred[3][4].
Mechanistic Rationale for Reagent Selection
The selection of esterification reagents must account for the specific electronic and steric demands of the thiophene-2-carboxylic acid core.
1. Carbodiimide Activation (Steglich Esterification): Using a carbodiimide coupling agent such as EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) or DCC (N,N'-Dicyclohexylcarbodiimide) allows for the rapid formation of a highly reactive O-acylisourea intermediate[4][5]. However, this intermediate is prone to an undesirable 1,3-rearrangement into an unreactive N-acylurea[3][6].
Causality of DMAP: To circumvent this dead-end pathway, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a superior nucleophile, attacking the O-acylisourea faster than the rearrangement can occur, generating a highly electrophilic N-acylpyridinium ion[3][7]. This intermediate smoothly undergoes alcoholysis to yield the target ester while regenerating the DMAP catalyst[6]. EDC·HCl is vastly preferred over DCC because its urea byproduct is water-soluble, allowing for a self-validating aqueous workup where the byproduct is simply washed away, unlike the stubborn dicyclohexylurea (DCU) precipitate formed by DCC[3].
2. Base-Promoted Alkylation: When synthesizing methyl, ethyl, or benzyl esters, an alternative SN2 approach utilizing an alkyl halide (e.g., methyl iodide, benzyl bromide) and a mild base (e.g., K2CO3) in a polar aprotic solvent (DMF) is highly efficient. The base deprotonates the carboxylic acid to form a highly nucleophilic thiophenecarboxylate anion, which subsequently attacks the alkyl halide. This method avoids coupling reagents entirely and is driven to completion by the precipitation of potassium halide salts.
Quantitative Comparison of Esterification Reagents
| Method / Reagents | Operating Temperature | Reaction Time | Typical Yield | Byproduct Removal Strategy | Best Suited For |
| EDC·HCl + DMAP | 0 °C to 25 °C | 4 - 16 h | 80 - 95% | Aqueous extraction (water-soluble urea) | Complex/sensitive alcohols, bulky substrates |
| DCC + DMAP | 0 °C to 25 °C | 12 - 24 h | 75 - 90% | Filtration of DCU precipitate | Acid-labile substrates |
| K2CO3 + Alkyl Halide | 25 °C to 60 °C | 2 - 8 h | 85 - 98% | Aqueous wash / Precipitation | Simple alkyl/benzyl esters |
| H2SO4 + Alcohol | Reflux (65 - 80 °C) | 5 - 24 h | 60 - 80% | Neutralization with NaHCO3 | Robust, unhindered substrates |
Data synthesized from standard Steglich and base-catalyzed esterification protocols[1][3][8].
Workflow Diagram: Steglich Esterification Mechanism
Fig 1: Mechanistic pathway of EDC/DMAP-mediated Steglich esterification.
Detailed Experimental Protocols
Protocol A: Steglich Esterification using EDC·HCl and DMAP
Objective: Synthesis of complex esters avoiding thermal degradation[4][9]. Self-Validation Mechanism: The reaction progress is validated by the disappearance of the highly UV-active starting acid on TLC. Successful workup is validated by the complete dissolution of the EDC-urea byproduct in the aqueous phase, leaving a pure organic layer.
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-chlorophenyl)thiophene-2-carboxylic acid (1.0 equiv, 2.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under an argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the O-acylisourea intermediate back to the starting acid.
-
Activation: Cool the solution to 0 °C using an ice-water bath. Add EDC·HCl (1.2 equiv, 2.4 mmol) and DMAP (0.1 equiv, 0.2 mmol) sequentially. Stir for 15 minutes. Causality: Cooling minimizes the exothermic 1,3-rearrangement of the O-acylisourea, allowing DMAP to efficiently trap the intermediate[3][6].
-
Coupling: Add the desired alcohol (1.1 equiv, 2.2 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 6-12 hours.
-
Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting acid (retention factor, Rf ~0.1) will be consumed, and a new, less polar spot (Rf ~0.6) corresponding to the ester will appear.
-
Workup: Dilute the reaction mixture with additional DCM (20 mL). Transfer to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL) to remove DMAP and unreacted EDC, saturated NaHCO3 (2 × 20 mL) to remove unreacted starting acid, and brine (20 mL). Causality: This specific sequence ensures the water-soluble urea byproduct and catalysts are entirely stripped into the aqueous phase, leaving a highly pure crude product.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Base-Promoted Alkylation using K2CO3
Objective: Rapid synthesis of methyl or benzyl esters. Self-Validation Mechanism: The reaction generates insoluble potassium halide salts (e.g., KI or KBr) as a byproduct. The continuous formation of a fine white precipitate in the DMF solution visually validates that the alkylation is proceeding.
-
Preparation: Dissolve 4-(4-chlorophenyl)thiophene-2-carboxylic acid (1.0 equiv, 2.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) in a 50 mL flask.
-
Deprotonation: Add finely powdered, anhydrous K2CO3 (2.0 equiv, 4.0 mmol). Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete deprotonation of the carboxylic acid to the highly nucleophilic carboxylate anion before the electrophile is introduced.
-
Alkylation: Add the alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.5 equiv, 3.0 mmol) dropwise. Stir at room temperature for 2-4 hours. Causality: An excess of alkyl halide drives the SN2 reaction to completion.
-
Workup: Quench the reaction by pouring the mixture into rapidly stirring ice-cold distilled water (50 mL). Causality: DMF is miscible with water, while the highly lipophilic 4-(4-chlorophenyl)thiophene-2-carboxylate ester is insoluble. This causes the target product to crash out of solution as a solid precipitate, self-validating the isolation step.
-
Isolation: Filter the resulting precipitate through a Büchner funnel, wash with cold water (3 × 15 mL) to remove residual DMF and salts, and dry under high vacuum.
References[7] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. nih.gov. Link[8] Simple Method for the Esterification of Carboxylic Acids. organic-chemistry.org. Link[1] Synthesis of Thiophene-2-Carboxylic Acid N'-(3-Aryl/Substituted Aryl/Heteroaryl-Acryloyl)-Hydrazide Derivatives as Anti-Cancer Agents. iajpr.com. Link[9] Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. mdpi.com.Link[2] Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. arabjchem.org. Link[3] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. rsc.org. Link[6] Steglich esterification. wikipedia.org. Link[4] Steglich Esterification. organic-chemistry.org. Link[5] Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. nih.gov. Link
Sources
- 1. iajpr.com [iajpr.com]
- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Application Note & Protocols: The Strategic Utility of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate in Modern Drug Discovery
Abstract
The thiophene nucleus is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to act as a bioisostere for phenyl rings, enhancing drug-receptor interactions and modulating physicochemical properties.[1][2] Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate emerges as a highly valuable, yet underexplored, pharmaceutical intermediate within this class. Its substituted thiophene framework offers multiple reaction sites for molecular elaboration, making it an ideal scaffold for generating libraries of novel compounds. This guide provides an in-depth analysis of this intermediate's chemical properties, core reactivity, and strategic applications. As a practical demonstration of the utility of related thiophene intermediates, we present a detailed protocol for a key synthetic step in the production of Rivaroxaban, a blockbuster anticoagulant, illustrating the industrial relevance of this chemical family.
The Thiophene Scaffold: A Privileged Structure in Pharmacology
Heterocyclic compounds are fundamental to drug design, with sulfur-containing rings like thiophene playing a particularly prominent role.[1] The thiophene ring's aromaticity and the presence of a sulfur atom with lone electron pairs create a distinct electronic profile compared to a simple benzene ring.[1] This allows thiophene-containing drugs to engage in unique binding interactions (e.g., hydrogen bonding, π-π stacking) with biological targets. Thiophene and its derivatives are integral to a wide spectrum of approved drugs, demonstrating activities as anti-inflammatory, anticancer, antimicrobial, and anticoagulant agents.[1][2][3] The strategic placement of substituents on the thiophene ring is a critical aspect of drug design, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.
Physicochemical Profile: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Understanding the fundamental properties of an intermediate is paramount for its effective use in synthesis. The title compound is a solid at room temperature, featuring a chlorophenyl group at the 4-position and a methyl ester at the 2-position of the thiophene ring.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO₂S | |
| Molecular Weight | 252.72 g/mol | |
| Appearance | Solid | |
| SMILES String | O=C(OC)C1=CC(C2=CC=C(Cl)C=C2)=CS1 | |
| InChI Key | PHCVKNYIUNVNBH-UHFFFAOYSA-N |
Core Reactivity and Synthetic Strategy
The utility of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate as an intermediate stems from its two primary reactive handles: the methyl ester and the thiophene ring itself.
-
Ester Group Manipulation : The methyl ester at the C2 position is susceptible to standard transformations. Saponification (hydrolysis under basic conditions) will yield the corresponding carboxylic acid, 4-(4-chlorophenyl)thiophene-2-carboxylic acid.[4][5] This acid can then be activated (e.g., to an acyl chloride) and coupled with amines to form amides—a ubiquitous linkage in pharmaceuticals.[6][7]
-
Thiophene Ring Substitution : The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene.[1] The existing substituents will direct further substitutions, although reactions at the C3 and C5 positions would be the most likely sites for further functionalization, allowing for the introduction of halogens, nitro groups, or other functionalities to build molecular complexity.
The general synthesis of such substituted thiophenes often employs multicomponent reactions like the Gewald reaction, which efficiently constructs the thiophene ring from simple precursors.[1][8]
Caption: Reactivity pathways for the title intermediate.
Application Protocol: Synthesis of Rivaroxaban
To provide a concrete example of how substituted thiophenes are employed in pharmaceutical manufacturing, we will detail the synthesis of Rivaroxaban. While Rivaroxaban itself uses the 5-chloro isomer, the chemistry is directly translatable and demonstrates the critical amide coupling step. Rivaroxaban is a direct Factor Xa inhibitor, a key enzyme in the coagulation cascade, used to prevent and treat blood clots.
Caption: Final coupling step in Rivaroxaban synthesis.
Detailed Experimental Protocol: Amide Coupling
This protocol is adapted from established literature procedures. [6][9]It describes the formation of Rivaroxaban from its key precursors.
CAUSALITY NOTE: This reaction is a nucleophilic acyl substitution. 5-Chlorothiophene-2-carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride. The chiral amine then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. A non-nucleophilic base, triethylamine (TEA), is crucial to neutralize the HCl byproduct, driving the reaction to completion. The reaction is initiated at 0°C to control the initial exothermic reaction and minimize side product formation.
Materials & Reagents:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Amine Intermediate)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in thionyl chloride (5-10 vol).
-
Heat the mixture to reflux (approx. 76°C) and maintain for 2-3 hours. The solid should dissolve completely.
-
Self-Validation: The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Carefully remove the excess thionyl chloride under vacuum. The residue, 5-chlorothiophene-2-carbonyl chloride, is a syrup-like substance and is typically used immediately in the next step.
-
-
Amide Coupling Reaction:
-
In a separate, dry flask, dissolve the Amine Intermediate (0.95 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane (DCM, 10-15 vol).
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the crude 5-chlorothiophene-2-carbonyl chloride from Step 1 in a small volume of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes, maintaining the internal temperature below 5°C.
-
Causality: Dropwise addition at low temperature prevents a rapid exotherm that could lead to degradation and impurity formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, a precipitate (the product, Rivaroxaban) will have formed.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake sequentially with DCM, water, and then again with DCM to remove unreacted starting materials and TEA-hydrochloride salt.
-
Dry the resulting white solid under reduced pressure to yield Rivaroxaban. [6]
-
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ ~8.98 (s, 1H, amide NH), ~7.69 (d, 1H, thiophene H), ~7.56 (d, 2H, Ar-H), ~7.40 (d, 2H, Ar-H), ~7.19 (d, 1H, thiophene H), plus other characteristic peaks for the oxazolidinone and morpholinone rings. [6] |
| HPLC Purity | >99.5% (Pharmaceutical Grade) |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of Rivaroxaban (436.9 g/mol ) |
Safety and Handling
As a Senior Application Scientist, safety is the primary consideration in all laboratory operations.
-
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate : This compound is classified as an aquatic chronic hazard. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid release to the environment.
-
Thionyl Chloride : Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Wear acid-resistant gloves, a lab coat, and full-face protection.
-
Dichloromethane (DCM) : A volatile solvent and suspected carcinogen. Use only in a fume hood.
-
General Precautions : Always handle chemicals in accordance with their Safety Data Sheet (SDS). [10][11][12]Ensure adequate ventilation and avoid inhalation of dust, fumes, or vapors.
Conclusion and Future Perspectives
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate represents a versatile and valuable building block for pharmaceutical research and development. Its dual reactivity allows for the systematic construction of diverse molecular architectures. The successful application of a closely related isomer in the synthesis of the blockbuster drug Rivaroxaban underscores the immense potential held by this class of thiophene intermediates. Researchers can leverage this scaffold to explore novel chemical space, developing next-generation therapeutics by applying established synthetic methodologies, such as the amide coupling protocols detailed herein.
References
- EvitaChem. (n.d.). Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate.
-
Zhang, Z., et al. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 17(9), 10259-10268. Retrieved from [Link]
-
Patel, H., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). Retrieved from [Link]
- Google Patents. (2012). CN102786516A - Method for synthesizing rivaroxaban.
-
Mehdhar, F. S., et al. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Retrieved from [Link]
-
Sharma, S., & Kumar, V. (2021). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Letters in Organic Chemistry, 18(1), 2-14. Retrieved from [Link]
-
Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)thiophene-2-carboxylic acid. Retrieved from [Link]
-
Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-chlorophenyl)thiophene-2-carboxylic acid (C11H7ClO2S). Retrieved from [Link]
-
MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]
-
ResearchGate. (2012). Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. Retrieved from [Link]
-
Kumar, R., et al. (2018). Therapeutic importance of synthetic thiophene. Journal of Advanced Scientific Research, 9(1), 01-10. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]
-
MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Retrieved from [Link]
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Application Note: Thermodynamic Recrystallization Protocol for Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: High-Purity Isolation of Thiophene-Based Pharmacophores
Executive Summary
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is a critical synthetic intermediate and building block widely utilized in the development of biologically active molecules, including potent [1]. The compound's structural dichotomy—a highly lipophilic halogenated biaryl core paired with a polar, hydrogen-bond-accepting methyl ester—creates unique solubility dynamics. Standard non-polar trituration often fails to remove structurally similar cross-coupling byproducts. This application note details a thermodynamically controlled recrystallization protocol designed to achieve >99% purity while preventing the common phenomenon of "oiling out" (liquid-liquid phase separation).
Physicochemical Profiling
Successful crystallization requires a precise understanding of the solute's physical properties. The presence of the 4-chlorophenyl group significantly increases the compound's lipophilicity compared to unsubstituted thiophene-2-carboxylates, dictating the need for a solvent with a moderate dielectric constant.
Table 1: Physicochemical Properties of the Target Solute
| Property | Value / Description |
| Compound Name | Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate |
| CAS Number | [2] |
| Molecular Formula | C₁₂H₉ClO₂S |
| Molecular Weight | 252.72 g/mol |
| Structural Features | π-excessive thiophene ring, lipophilic chlorophenyl, polar ester |
| Physical State (Crude) | Off-white to pale yellow amorphous solid |
| Primary Impurities | Pd-black (trace), des-halogenated oligomers, boronic acid residues |
Thermodynamic Rationale & Solvent Selection
The core principle of this protocol is exploiting the temperature-dependent hydrogen-bonding capacity of an alcoholic solvent. We select Isopropanol (IPA) as the primary crystallization medium.
-
Causality of Solvent Choice: At elevated temperatures (80 °C), the hydroxyl group of IPA forms transient hydrogen bonds with the carbonyl oxygen of the methyl ester, while the alkyl chain of IPA solvates the lipophilic biaryl core. This ensures complete dissolution. As the thermal kinetic energy decreases during cooling, the hydrogen bonding network of the bulk solvent outcompetes solute-solvent interactions. The highly planar, rigid biaryl system is driven out of solution, stacking via
interactions to form a highly ordered crystalline lattice. -
Prevention of Oiling Out: Highly lipophilic esters often undergo liquid-liquid phase separation in purely non-polar solvents (like hexanes) because the solvent cannot adequately stabilize the polar ester headgroup. IPA's moderate dielectric constant (
) maintains sufficient solvation to keep the compound in the solid-liquid metastable zone, forcing crystalline nucleation rather than amorphous precipitation.
Table 2: Solvent Selection Matrix for Thiophene-2-Carboxylates
| Solvent System | Solubilizing Power (Hot) | Solubilizing Power (Cold) | Oiling Out Risk | Process Suitability |
| Hexanes / Heptane | Low | Very Low | High | Poor (Causes phase separation) |
| Methanol / Water | Moderate | Very Low | Moderate | Sub-optimal (Requires anti-solvent tuning) |
| Isopropanol (IPA) | High | Low | Very Low | Optimal (Steep solubility curve) |
| Toluene | Very High | High | Low | Poor (Yields are unacceptably low) |
Workflow Visualization
Workflow for the thermodynamic recrystallization of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate.
Detailed Experimental Protocol
This protocol is designed as a self-validating system : each step contains physical checkpoints that confirm the thermodynamic trajectory of the crystallization.
Materials Required
-
Crude Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate[3]
-
Anhydrous Isopropanol (IPA), ACS Reagent Grade
-
Hexanes (for final wash)
-
Jacketed glass reactor or Erlenmeyer flask with a magnetic stirrer
-
Heated Büchner funnel or fluted filter paper
Step 1: Preparation of the Saturated Solution
-
Weigh the crude compound and transfer it to the crystallization vessel.
-
Add Isopropanol (IPA) at a ratio of approximately 8–10 mL per gram of crude material.
-
Heat the suspension to a gentle reflux (~80 °C) under continuous stirring.
-
Self-Validation Checkpoint: The solution should turn into a clear, albeit potentially colored, liquid. If particulate matter remains after 15 minutes at reflux, these are insoluble impurities (e.g., palladium black from upstream Suzuki couplings or inorganic salts), not the target compound.
Step 2: Hot Filtration (Clarification)
Causality: Insoluble impurities act as heterogeneous nucleation sites. If left in the solution, they will trigger premature, rapid precipitation during cooling, trapping solvent molecules and soluble impurities (inclusions) within the crystal lattice.
-
Pre-heat a Büchner funnel and filter flask (or use a jacketed filter) to prevent premature crystallization in the funnel stem.
-
Rapidly filter the hot solution under a mild vacuum.
-
Transfer the clarified filtrate to a clean, pre-warmed crystallization flask.
Step 3: Controlled Nucleation & Crystallization
Causality: Rapid cooling causes local supersaturation, leading to kinetic precipitation (amorphous powder). A controlled cooling rate ensures the system stays within the metastable zone, thermodynamically favoring the growth of large, pure crystals.
-
Allow the clarified solution to cool ambiently from 80 °C to room temperature (20–25 °C) at a rate of approximately 1–2 °C/min . Do not agitate vigorously; slow stirring (100 rpm) is sufficient to maintain thermal homogeneity.
-
Self-Validation Checkpoint: At approximately 45–50 °C, the solution should exhibit a faint opalescence (cloud point), followed shortly by the appearance of distinct crystalline needles or plates.
-
Once the mixture reaches room temperature, transfer the flask to an ice bath (0–5 °C) and age the slurry for 2 hours to maximize thermodynamic yield.
Step 4: Isolation and Desiccation
-
Collect the crystals via vacuum filtration using a chilled Büchner funnel.
-
Wash 1: Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold IPA . Causality: This displaces the impurity-rich mother liquor without dissolving the purified lattice.
-
Wash 2: Wash the filter cake with a minimal volume of cold hexanes . Causality: Hexanes remove residual lipophilic impurities and, due to their high vapor pressure, rapidly displace the IPA, significantly accelerating the drying process.
-
Dry the crystals under a high vacuum (<10 mbar) at 40 °C for 4–6 hours to constant weight.
Analytical Validation
To confirm the success of the protocol, the isolated crystals should be subjected to the following analyses:
-
HPLC (High-Performance Liquid Chromatography): To confirm >99% Area Under Curve (AUC) purity. The des-halogenated byproduct (Methyl 4-phenylthiophene-2-carboxylate) should be <0.1%.
-
DSC (Differential Scanning Calorimetry): A sharp, narrow endothermic melting peak confirms high lattice energy and the absence of solvent inclusions.
-
¹H NMR (CDCl₃): Verify the absence of the characteristic IPA multiplet at
4.00 ppm, confirming complete desiccation.
Troubleshooting Guide
| Observation | Thermodynamic Cause | Corrective Action |
| Oiling Out (Liquid Phase Forms) | Solute concentration is too high, or cooling was too rapid. | Reheat to 80 °C until homogeneous. Add 10-15% more IPA. Cool at a slower rate (<1 °C/min). |
| No Crystallization at 5 °C | Solution is sub-saturated (excess solvent used). | Concentrate the solution under reduced pressure by 30-50%, then repeat the cooling profile. |
| Crystals are Highly Colored | Chromophoric oligomers are co-crystallizing. | Re-dissolve in hot IPA, add 5% w/w activated charcoal, boil for 10 mins, and perform a hot filtration through Celite. |
References
-
Hiratake, J. et al. "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids". European Journal of Medicinal Chemistry (2018). PubMed Central (PMC). URL:[Link]
-
ChemSrc. "Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate Physicochemical Properties & CAS Registry". URL:[Link]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Thiophene-2-carboxylates from Methyl Thioglycolate
Introduction: The Significance of the Thiophene Scaffold in Modern Chemistry
The thiophene ring is a privileged heterocyclic motif that forms the core of a vast array of functional materials and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the fields of medicinal chemistry and materials science.[3][4] Thiophene derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6] In materials science, thiophene-based polymers are at the forefront of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs).
The development of efficient and versatile synthetic methodologies to access polysubstituted thiophenes is, therefore, a critical endeavor for researchers, scientists, and drug development professionals. This application note provides a detailed protocol and mechanistic insights for a robust one-pot synthesis of substituted thiophene-2-carboxylates from readily available methyl thioglycolate and various chalcones (1,3-diaryl-2-propen-1-ones). This method offers a streamlined and atom-economical approach to a valuable class of thiophene derivatives, bypassing the need for multi-step procedures and the isolation of intermediates.
Reaction Principle: A Variation of the Fiesselmann-Sachs Synthesis
The synthesis presented herein is a variation of the classical Fiesselmann-Sachs thiophene synthesis, which traditionally involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[7][8] In this modified approach, the acetylenic ester is replaced by a more readily accessible α,β-unsaturated ketone (chalcone). The reaction proceeds through a base-catalyzed cascade of a Michael addition, an intramolecular Claisen-type condensation, and a subsequent dehydration-aromatization step to furnish the highly substituted thiophene-2-carboxylate.
The choice of a one-pot protocol is deliberate, aiming to enhance synthetic efficiency by minimizing reaction time, solvent usage, and purification steps, which are crucial considerations in both academic and industrial research settings.[9]
Detailed Mechanistic Pathway
The one-pot synthesis of substituted thiophene-2-carboxylates from methyl thioglycolate and chalcones is a well-orchestrated sequence of reactions initiated by a base. The following diagram and explanation delineate the proposed mechanistic pathway.
Caption: Proposed mechanistic pathway for the one-pot synthesis.
-
Michael Addition: The reaction is initiated by the deprotonation of methyl thioglycolate by a suitable base, such as sodium methoxide, to form a reactive thiolate anion. This nucleophilic thiolate then undergoes a 1,4-conjugate addition (Michael addition) to the electron-deficient β-carbon of the chalcone. This step generates a thioether enolate intermediate.[10]
-
Intramolecular Condensation: The newly formed enolate, in the presence of a base, attacks the carbonyl carbon of the thioglycolate moiety in an intramolecular fashion. This Claisen-type condensation results in the formation of a cyclic tetrahydrothiophene intermediate.
-
Dehydration and Aromatization: The reaction culminates in the elimination of a molecule of water from the tetrahydrothiophene intermediate. This dehydration step is the driving force for the formation of the stable, aromatic thiophene ring, yielding the final substituted thiophene-2-carboxylate product.
Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of substituted thiophene-2-carboxylates. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Heating mantle or oil bath
-
Substituted chalcone (1.0 mmol)
-
Methyl thioglycolate (1.2 mmol)
-
Anhydrous methanol (10 mL)
-
Sodium methoxide (2.0 mmol)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted chalcone (1.0 mmol) and anhydrous methanol (10 mL).
-
Stir the mixture until the chalcone is completely dissolved.
-
Add methyl thioglycolate (1.2 mmol) to the solution.
-
Carefully add sodium methoxide (2.0 mmol) to the reaction mixture. Note: The addition of sodium methoxide can be exothermic.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the dropwise addition of glacial acetic acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted thiophene-2-carboxylate.
Reaction Workflow Diagram
The following diagram illustrates the overall experimental workflow for this one-pot synthesis.
Caption: Experimental workflow for the one-pot synthesis.
Substrate Scope and Expected Yields
This synthetic protocol is applicable to a wide range of substituted chalcones, allowing for the generation of a diverse library of thiophene-2-carboxylates. The electronic nature of the substituents on the aryl rings of the chalcone can influence the reaction rate and yield. Electron-withdrawing groups on the benzoyl moiety and electron-donating groups on the styryl moiety generally facilitate the initial Michael addition, leading to higher yields.
Table 1: Representative Examples of Substituted Thiophene-2-carboxylates and Expected Yields
| Entry | Ar¹ (on Benzoyl) | Ar² (on Styryl) | Expected Product | Expected Yield (%) |
| 1 | Phenyl | Phenyl | Methyl 4,5-diphenylthiophene-2-carboxylate | 75-85 |
| 2 | 4-Methoxyphenyl | Phenyl | Methyl 4-(4-methoxyphenyl)-5-phenylthiophene-2-carboxylate | 80-90 |
| 3 | 4-Chlorophenyl | Phenyl | Methyl 4-(4-chlorophenyl)-5-phenylthiophene-2-carboxylate | 70-80 |
| 4 | Phenyl | 4-Methoxyphenyl | Methyl 5-(4-methoxyphenyl)-4-phenylthiophene-2-carboxylate | 78-88 |
| 5 | Phenyl | 4-Nitrophenyl | Methyl 5-(4-nitrophenyl)-4-phenylthiophene-2-carboxylate | 65-75 |
| 6 | 2-Thienyl | Phenyl | Methyl 5-phenyl-4-(thiophen-2-yl)thiophene-2-carboxylate | 72-82 |
Note: The expected yields are based on literature precedents for similar transformations and may vary depending on the specific substrate and reaction conditions.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, ensure that all reagents and solvents are anhydrous, as moisture can interfere with the base-catalyzed reactions. Increasing the reaction time or the amount of base may also improve the yield.
-
Side Product Formation: The formation of byproducts can occur if the reaction is not driven to completion. Ensure adequate heating and stirring. Purification by column chromatography is crucial to isolate the desired product.
-
Chalcone Preparation: The starting chalcones can be readily synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde. The purity of the chalcone is critical for the success of the thiophene synthesis.
-
Safety Precautions: Methyl thioglycolate is a volatile and odorous compound and should be handled in a well-ventilated fume hood. Sodium methoxide is a strong base and corrosive; appropriate personal protective equipment (PPE) should be worn.
Conclusion
The one-pot synthesis of substituted thiophene-2-carboxylates from methyl thioglycolate and chalcones represents an efficient and practical methodology for accessing this important class of heterocyclic compounds. The protocol is characterized by its operational simplicity, broad substrate scope, and good to excellent yields. This approach provides a valuable tool for researchers in drug discovery and materials science, facilitating the rapid generation of diverse thiophene derivatives for further investigation.
References
-
1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde - Scribd. (n.d.). Retrieved March 3, 2026, from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
CHAPTER 21: Thiophene Synthesis - Books - The Royal Society of Chemistry. (2022, May 20). Retrieved March 3, 2026, from [Link]
-
Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Mechanism of base catalyzed chalcone synthesis - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]
-
Flow synthesis of thiophene 2‐carboxylates 35. - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Thiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]
-
Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review. (2025, June 24). Retrieved March 3, 2026, from [Link]
-
Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved March 3, 2026, from [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
-
A Simple One-pot Procedure for the Synthesis of Certain Substituted Thiophene Aldehydes and Ketones. - SciSpace. (n.d.). Retrieved March 3, 2026, from [Link]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.). Retrieved March 3, 2026, from [Link]
-
SYNTHESIS OF CHALCONE-BASED SIX AND SEVEN MEMBERED HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES AGAINST H1N1 VIRUS MAR - CORE. (n.d.). Retrieved March 3, 2026, from [Link]
-
(PDF) Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - ResearchGate. (2025, October 15). Retrieved March 3, 2026, from [Link]
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities - MDPI. (2017, November 1). Retrieved March 3, 2026, from [Link]
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC. (2026, January 20). Retrieved March 3, 2026, from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - MDPI. (2023, November 14). Retrieved March 3, 2026, from [Link]
- Luna, J., et al. (2023). In silico screening of 2-aminothiophene derivatives as potential anti-leishmanial agents. Journal of Biomolecular Structure and Dynamics, 41(1), 234-247.
- Lim, S. L., et al. (2020). Thiophene in medicinal chemistry. Future Medicinal Chemistry, 12(10), 945-968.
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- 1. derpharmachemica.com [derpharmachemica.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Precision Catalyst Engineering for Suzuki-Miyaura Coupling of Chlorophenyl Thiophenes
[1]
Executive Summary
The coupling of chlorophenyl moieties with thiophene boronic acids (or vice versa) represents a specific but critical challenge in medicinal chemistry. While aryl bromides and iodides are compliant substrates, aryl chlorides possess a significantly higher C-Cl bond dissociation energy (approx. 96 kcal/mol vs. 81 kcal/mol for C-Br), rendering oxidative addition the rate-determining step. Furthermore, the thiophene heterocycle introduces the risk of catalyst poisoning via sulfur coordination to the palladium center.
This guide moves beyond generic "Suzuki conditions" to provide a scientifically grounded strategy for selecting high-turnover catalyst systems capable of activating the inert C-Cl bond while resisting heteroatom deactivation.
Critical Mechanistic Analysis
The "Chloride-Thiophene" Paradox
Success in this transformation requires a catalyst that balances two opposing needs:
-
High Electron Density: To facilitate oxidative addition into the unreactive C-Cl bond, the palladium center must be electron-rich.
-
Steric Bulk: To prevent the formation of stable, inactive bis-ligated palladium species (which are prone to sulfur poisoning) and to promote the reductive elimination of the sterically congested biaryl product.
Mechanism of Action
The catalytic cycle for this specific substrate class deviates from the standard model by requiring "ligand-accelerated catalysis."
Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition of the aryl chloride and the transmetallation stage where thiophene interaction occurs.
Catalyst Selection Matrix
For chlorophenyl-thiophene couplings, traditional ligands like PPh3 (Tetrakis) often fail due to insufficient electron donation and poor stability against oxidative addition. We recommend two primary systems: Buchwald Dialkylbiaryl Phosphines and NHC-Pd (PEPPSI) complexes.
Primary Recommendation: SPhos (Buchwald Ligand)
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl Rationale:
-
Electronic: The dicyclohexylphosphino group is highly electron-donating, dramatically accelerating the oxidative addition of the C-Cl bond.
-
Steric: The methoxy groups on the lower ring provide steric bulk that prevents the formation of inactive PdL2 species and protects the metal center from sulfur poisoning.
-
Solubility: Excellent solubility in organic solvents facilitates homogeneous catalysis.
Secondary Recommendation: Pd-PEPPSI-IPr (NHC)
Catalyst: palladium(II) dichloride Rationale:
-
Stability: The N-Heterocyclic Carbene (NHC) ligand binds tighter than phosphines, preventing metal leaching and increasing thermal stability.
-
Activation: The "throw-away" 3-chloropyridine ligand ensures rapid initiation of the active Pd(0) species.
-
Robustness: Extremely resistant to air and moisture; ideal for scale-up.
Decision Tree for Optimization
Figure 2: Logical workflow for selecting the optimal catalyst system based on steric constraints and scale.
Experimental Protocols
Method A: The "Gold Standard" (SPhos System)
Best for: Discovery chemistry, high yields, and difficult C-Cl activation.
Reagents:
-
Aryl Chloride (1.0 equiv)[1]
-
Thiophene Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst Source: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)
-
Base: K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water (4:1)
Protocol:
-
Pre-complexation (Optional but Recommended): In a reaction vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir at room temperature for 5-10 minutes. The solution should turn from orange to a pale yellow/colorless, indicating reduction to active Pd(0) and ligation.
-
Substrate Addition: Add the aryl chloride, thiophene boronic acid, and finely powdered K₃PO₄.
-
Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes (bubbling or vacuum/backfill). Oxygen inhibits the regeneration of the active catalyst.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours.
-
Note: Chlorides require higher energy than bromides; do not run at RT.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
Method B: The "Robust Workhorse" (Pd-PEPPSI-IPr)
Best for: Scale-up, bench-top preparation, and air stability.
Reagents:
-
Aryl Chloride (1.0 equiv)[1]
-
Thiophene Boronic Acid (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1-2 mol%)
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: THF/Water (1:1) or Isopropanol (technical grade)
Protocol:
-
Charging: Weigh Pd-PEPPSI-IPr, aryl chloride, boronic acid, and K₂CO₃ directly into a reaction flask in air (no glovebox needed).
-
Solvent: Add the solvent mixture.
-
Inerting: Cap the vessel and purge with inert gas for 2-3 minutes.
-
Reaction: Stir at 60–80°C .
-
Self-Validation: The reaction mixture often turns from yellow to black upon completion (precipitation of Pd after turnover ceases).
-
-
Workup: Standard aqueous extraction or direct column loading if using volatile solvents.
Data Presentation & Troubleshooting
Representative Optimization Data
The following table illustrates typical yield trends for 4-chlorotoluene coupling with 2-thiopheneboronic acid.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | < 20 | Failed: Poor oxidative addition. |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 | 35 | Poor: Catalyst decomposition. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | Optimal: High activity. |
| 4 | Pd-PEPPSI-IPr | K₂CO₃ | THF/H₂O | 60 | 92 | Excellent: Mild conditions. |
| 5 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 60 | Moderate: Good for bromides, weak for chlorides. |
Troubleshooting Guide
-
Problem: Low Conversion of Chloride.
-
Problem: Protodeboronation (Thiophene loss).
-
Problem: Catalyst Poisoning (Reaction stalls).
References
-
Buchwald Ligands for Aryl Chlorides
-
Title: Buchwald Phosphine Ligands for Cross Coupling.
-
Source: Sigma-Aldrich / Merck.
-
-
PEPPSI Catalyst System
-
General Suzuki Mechanism & Conditions
-
Heteroaryl Coupling Efficiency
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. When reacting Thiophene with palladium(Pd) what is produced | Filo [askfilo.com]
- 9. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. entegris.com [entegris.com]
- 11. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield of Suzuki coupling for methyl 4-bromothiophene-2-carboxylate
Technical Support Center: High-Efficiency Suzuki Coupling of Methyl 4-Bromothiophene-2-Carboxylate
Case ID: SC-THIO-4BR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Substrate Challenge
You are attempting to couple methyl 4-bromothiophene-2-carboxylate . This substrate presents a "perfect storm" of three competing failure modes that standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water) often fail to address:
-
Ester Instability: The C2-positioned methyl ester is electronically activated by the thiophene ring, making it highly susceptible to saponification (hydrolysis) by aqueous bases, converting your product into the carboxylic acid.
-
Catalyst Deactivation: Thiophene sulfur atoms can coordinate to palladium, displacing labile ligands (like PPh3) and poisoning the catalyst, leading to stalled conversion.
-
Positional Deactivation: The C4-bromo position is electronically less activated for oxidative addition than the C2 or C5 positions. The electron-withdrawing ester at C2 helps, but not enough to overcome poor catalyst choices.
This guide moves beyond "standard recipes" to provide a mechanically sound, high-yield protocol.
Diagnostic Logic: Identify Your Failure Mode
Before altering your protocol, use this logic flow to pinpoint exactly why your yield is low.
Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure.
Critical Troubleshooting & Mechanistic Insight
Issue A: The "Disappearing" Ester (Hydrolysis)
-
The Mechanism: Hydroxide ions (generated from hydrated bases like Na2CO3 or K2CO3 in water) attack the carbonyl carbon of the ester. The thiophene ring acts as an electron sink, making the carbonyl more electrophilic than in a standard benzene system.
-
The Fix: You must eliminate free hydroxide.
-
Mild Base Strategy: Switch to K3PO4 (Potassium Phosphate Tribasic) . It buffers at a lower pH (approx. 11.5) compared to carbonates, significantly reducing saponification rates while maintaining enough basicity for transmetallation [1].
-
Anhydrous Strategy: If K3PO4 fails, switch to Cesium Fluoride (CsF) in dry dioxane. Fluoride activates the boronic acid (forming a boronate species) without generating significant hydroxide concentrations.
-
Issue B: The "Stalled" Reaction (Catalyst Poisoning)
-
The Mechanism: The sulfur atom in the thiophene ring is a soft Lewis base. It binds strongly to soft Pd(II) species. If you use monodentate ligands like PPh3 (found in Tetrakis), the sulfur displaces the phosphine, forming a stable, inactive Pd-S complex.
-
The Fix: Use ligands that bind tighter than sulfur.
-
Bidentate Ligands:Pd(dppf)Cl2 is the industry workhorse here. The "bite angle" of the dppf ligand makes it extremely difficult for sulfur to displace it.
-
Bulky Buchwald Ligands:XPhos or SPhos create a steric shell around the palladium center that permits the entry of the reacting halide but physically blocks the coordination of the thiophene sulfur [2].
-
Issue C: Protodeboronation (Partner Instability)
-
The Mechanism: If you are coupling with a heteroaryl boronic acid (e.g., 2-pyridine or 2-thiophene boronic acid), these partners are prone to losing the boron group entirely in the presence of water and heat, replaced by a proton [3].
-
The Fix:
-
Use Boronic Esters (Pinacol) instead of acids; they are more stable.
-
Add the base last or use slow addition of the boronic acid to keep its concentration low relative to the catalyst.
-
Optimized Protocols
Choose the protocol that matches your diagnostic result.
Protocol A: The "Gold Standard" (High Robustness)
Best for: General yield improvement, scaling up, and preventing catalyst poisoning.
| Component | Reagent | Equivalents | Role |
| Substrate | Methyl 4-bromothiophene-2-carboxylate | 1.0 | Electrophile |
| Partner | Aryl Boronic Acid/Pinacol Ester | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(dppf)Cl2 · DCM | 0.03 - 0.05 | Sulfur-resistant Catalyst |
| Base | K3PO4 (Tribasic) | 3.0 | Mild Base (Low Hydrolysis) |
| Solvent | 1,4-Dioxane : Water (9:1) | 0.2 M | High solubility, controlled polarity |
| Temp | 80°C | - | Activation energy |
Step-by-Step:
-
Charge a reaction vial with the bromide (1.0 equiv), boronic acid (1.2 equiv), and K3PO4 (3.0 equiv).
-
Add the catalyst Pd(dppf)Cl2 (3-5 mol%). Note: Adding catalyst to solids before solvent prevents initial clumping.
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes. Do not skip this. Oxygen promotes homocoupling.
-
Add degassed Dioxane/Water (9:1) via syringe.
-
Heat to 80°C for 4–12 hours. Monitor by HPLC/TLC.
-
Workup: Dilute with EtOAc, wash with water. Crucial: If the ester hydrolyzed slightly, the acid will be in the aqueous layer. Acidify the aqueous layer to pH 3 and extract again to recover any hydrolyzed product (which can be re-methylated if needed).
Protocol B: The "Anhydrous" Method (Ultra-Sensitive Esters)
Best for: Substrates where Protocol A still results in >10% hydrolysis.
| Component | Reagent | Equivalents | Role |
| Catalyst | XPhos Pd G3 (or Pd2(dba)3 + XPhos) | 0.02 | High-activity precatalyst |
| Base | Cesium Fluoride (CsF) | 2.5 | Anhydrous Activator |
| Solvent | Dry 1,4-Dioxane or Toluene | 0.2 M | Anhydrous medium |
| Temp | 90-100°C | - | Higher temp needed for anhydrous |
Key Difference: This reaction relies on the fluoride anion to activate the boron species (forming a fluoroborate intermediate) rather than a hydroxyl/alkoxide base. This effectively eliminates the saponification pathway.
Mechanistic Pathway Visualization
Understanding the competition between the productive cycle and the destructive hydrolysis path is vital.
Figure 2: Competitive pathways. The goal is to accelerate the upper Green path while suppressing the lower Red path.
Frequently Asked Questions (FAQ)
Q: I see a spot on TLC just below my product that streaks. What is it? A: This is almost certainly the carboxylic acid resulting from ester hydrolysis. It streaks on silica due to the acidic proton. You can confirm this by treating a small aliquot with diazomethane or TMS-diazomethane; if the spot moves up to the product Rf, it was the acid.
Q: Can I use Pd(PPh3)4 (Tetrakis)? It's all I have. A: It is not recommended. Tetrakis is prone to oxidative instability and sulfur poisoning. If you must use it, increase loading to 10 mol% and ensure your solvents are rigorously degassed. Expect lower yields compared to dppf or XPhos systems [4].
Q: My reaction turns black immediately. Is this bad? A: Rapid blackening usually indicates "Palladium Black" precipitation, meaning your ligand has detached and the catalyst is dead (aggregated). This confirms sulfur poisoning or lack of ligand stability. Switch to Pd(dppf)Cl2 , which should maintain a reddish/orange clear solution for longer.
Q: Why K3PO4 instead of K2CO3? A: K2CO3 is hygroscopic and generates a higher pH in water, aggressively attacking esters. K3PO4 is milder and has a "salting out" effect that can help protect the organic phase from the aqueous base [1].
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Removing homocoupling byproducts in 4-(4-chlorophenyl)thiophene synthesis
Ticket ID: #Suzuki-4CPT-Homocoupling Subject: Suppression and Removal of Homocoupling Byproducts in 4-(4-chlorophenyl)thiophene Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Triage: Identify Your Enemy
Before attempting remediation, you must confirm which homocoupling pathway is active. In the synthesis of 3-(4-chlorophenyl)thiophene (chemically equivalent to 4-substituted thiophene in this context), there are two distinct homocoupling byproducts with different origins.
Note on Nomenclature: Thiophene is numbered starting from Sulfur (1). Positions 3 and 4 are identical in mono-substituted thiophenes.[1] This guide assumes you are coupling 3-bromothiophene with 4-chlorophenylboronic acid (or vice versa).[1]
Impurity Identification Matrix
| Impurity Name | Structure | Origin (Mechanism) | Appearance | TLC Behavior (Hexane) |
| Impurity A (Oxidative) | 4,4'-Dichlorobiphenyl (PCB 15) | Oxidative Homocoupling of Boronic Acid.[1] Caused by | White, glossy plates | High Rf (moves with solvent front). Often co-elutes with product. |
| Impurity B (Reductive) | 3,3'-Bithiophene | Reductive Homocoupling of Halide.[1] Caused by disproportionation or catalyst poisoning.[1] | Yellowish oil/solid | Distinct Rf from product (usually lower). |
| Impurity C (Side-Rxn) | 3-Phenylthiophene | Dehalogenation (Loss of Cl).[1] Caused by hydride sources (alcohols) or hyper-active catalyst.[1] | Colorless oil | Very similar Rf to product.[1] |
Prevention Protocols: Root Cause Analysis
To stop homocoupling, we must intervene in the catalytic cycle. The diagram below details where the cycle breaks to form Impurity A (the most common issue).
Mechanistic Pathway: The "Oxygen Leak"
Figure 1: The standard Suzuki cycle (Green) vs. the Oxidative Homocoupling pathway (Red). Oxygen converts Pd(0) back to Pd(II) prematurely, consuming boronic acid to form dimers.
Protocol Adjustments
A. Suppressing 4,4'-Dichlorobiphenyl (Boronic Acid Dimer)
This is the most persistent impurity because it is highly crystalline and non-polar.[1]
-
Strict Degassing: Sparging with Argon for 15 minutes is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with sonication.[1]
-
Stoichiometry Reversal: Standard protocols use 1.2 eq of Boronic Acid.[1] Reduce this to 1.05 eq. If the boronic acid runs out, the reaction stops, but you avoid the dimer. It is easier to remove unreacted Bromide (via distillation or washing) than the Dichlorobiphenyl dimer.
-
Slow Addition: Do not add the Boronic Acid all at once. Dissolve it in the solvent and add it via syringe pump over 1 hour. This keeps the instantaneous concentration low, favoring the cross-coupling over homocoupling.[2]
B. Ensuring Chemoselectivity (Saving the Cl atom)
You need the catalyst to react with the Bromine (on thiophene) but ignore the Chlorine (on phenyl).
-
Recommended Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.[3]
-
Avoid: Pd-XPhos, Pd-SPhos, or Pd(tBu3P)2.[1] These are "hyper-active" catalysts designed to activate Aryl Chlorides.[1] Using them will lead to polymerization or oligomerization by reacting with the Cl atom on your product.
Remediation: Purification Workflows
If you already have the byproducts, column chromatography is often ineffective because 4,4'-dichlorobiphenyl and 3-(4-chlorophenyl)thiophene have nearly identical Rf values in Hexane/EtOAc.[1]
Method A: Selective Recrystallization (Best for >1g scale)
The homocoupling byproduct (4,4'-dichlorobiphenyl) is a symmetrical, rigid molecule with high lattice energy (high melting point). The product (thiophene derivative) is less symmetrical (lower melting point).
-
Solvent Switch: Evaporate the crude reaction mixture to dryness.
-
Dissolution: Dissolve the crude solid in boiling Ethanol or Methanol .
-
Note: 4,4'-dichlorobiphenyl is very poorly soluble in alcohols.[1]
-
-
Hot Filtration: If a white solid remains undissolved in boiling ethanol, filter it off immediately . That is likely the homocoupling impurity.
-
Cooling: Allow the filtrate to cool slowly. The thiophene product should crystallize out.
-
Validation: Check the supernatant by TLC.[2] If the impurity remains in the mother liquor, wash the crystals with cold hexanes.
-
Method B: Chemical Scavenging (Best for Unreacted Halide)
If you followed the advice to use excess Halide (to avoid Boronic homocoupling), you now have leftover 3-bromothiophene.
-
Post-Reaction Quench: Add 10 mol% 1,3-diaminopropane or a polymer-bound amine scavenger to the reaction mixture.
-
Mechanism: The amine coordinates to the unreacted electrophile (bromide) or residual Pd, altering its polarity.
-
Separation: These amine-complexes will stick to the baseline of a silica column, allowing pure product to elute.
Troubleshooting FAQs
Q: I see a "ghost spot" just below my product that turns brown on standing. What is it? A: This is likely dehalogenated product (3-phenylthiophene).[1]
-
Cause: You used Ethanol or Isopropanol as a co-solvent.[1] These act as hydride sources.[1][4][5]
-
Fix: Switch to Toluene/Water or DME/Water .[1] Avoid primary/secondary alcohols if dehalogenation is observed.[1]
Q: My product is colored (brown/black) even after a column. How do I remove the color? A: The color is residual Palladium nanoparticles.
-
Fix: Dissolve product in EtOAc and wash with a 10% aqueous solution of L-Cysteine or Trimercaptotriazine (TMT) .[1] These ligands bind Pd avidly and pull it into the aqueous phase. Activated charcoal filtration is also effective but lowers yield.[1]
Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating is fast, which is good, but superheating can activate the Ar-Cl bond, leading to polymerization.[1] Keep the temperature below 100°C and reaction time under 15 minutes.
Summary Data Table
| Parameter | Recommended Setting | Rationale |
| Solvent System | Toluene : Water (4:[1][6]1) | Immiscible biphasic system protects catalyst; Toluene is non-reducing. |
| Base | Mild bases prevent hydrolysis; Avoid strong alkoxides (NaOtBu) to save the Cl group. | |
| Catalyst | Bidentate ligand prevents Pd aggregation; High selectivity for Br > Cl. | |
| Temperature | 80°C | Sufficient for Br-coupling, too low for Cl-activation.[1] |
| Atmosphere | Argon (Balloon) | Essential to prevent oxidative homocoupling. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
-
BenchChem Technical Support. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions. Link
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836. Link
-
PrepChem. (2024). Synthesis of 4,4'-Dichlorobiphenyl (Properties and Solubility Data). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for the purification of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate using silica gel chromatography. Authored for professionals in chemical research and pharmaceutical development, this center addresses common challenges and offers scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My compound, Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate, is showing significant tailing on the TLC plate and column. What is the likely cause and how can I resolve this?
A: Tailing is often indicative of strong interactions between your compound and the acidic silanol groups on the surface of the silica gel.[1] For thiophene derivatives, which can be sensitive, this interaction can hinder effective purification.[2]
-
Solution: To mitigate this, consider deactivating the silica gel by adding a small percentage (0.5-2%) of a basic modifier like triethylamine to your eluent.[2][3] This will neutralize the acidic sites on the silica, reducing the strong adsorption of your compound and resulting in more symmetrical peaks.
Q2: I am observing what appears to be degradation of my compound during column chromatography. Is this common for thiophene-based molecules?
A: Yes, decomposition of sensitive thiophene derivatives on silica gel is a known issue.[2][4] The acidic nature of standard silica gel can catalyze the degradation of certain compounds.[1][3]
-
Verification: To confirm if your compound is degrading on the silica, you can perform a 2D TLC analysis. Spot your compound on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, it's a strong indication of on-plate degradation.[1]
-
Solutions:
-
Deactivation: As mentioned above, adding a base like triethylamine to your mobile phase can neutralize the silica.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina or Florisil.[1][5]
-
Minimize Contact Time: Running the column at a slightly faster flow rate can reduce the time your compound is in contact with the silica gel, potentially minimizing degradation.[2]
-
Q3: The separation between my desired product and a closely-related impurity is very poor. How can I improve the resolution?
A: Poor resolution is a common challenge, especially when dealing with impurities that have similar polarities to the target compound.[6]
-
Troubleshooting Steps:
-
Solvent System Optimization: A thorough screening of different solvent systems using TLC is crucial.[2] The goal is to find a solvent mixture that provides a significant difference in the Retention Factor (Rf) values between your product and the impurity (ideally a ΔRf > 0.2).[2]
-
Shallow Gradient: Employing a shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can often enhance the separation of compounds with similar polarities.[6]
-
Column Dimensions: Using a longer and narrower column increases the number of theoretical plates, which can lead to better separation.[2]
-
Sample Loading: Overloading the column is a frequent cause of poor separation.[1] A general guideline is to use a silica gel mass that is 50-100 times the mass of your crude sample.[1] Also, ensure you are loading the sample in the smallest possible volume of solvent to start with a narrow band.[1]
-
Q4: My purified compound seems to be contaminated with fine silica particles. How can I prevent this and remove the existing contamination?
A: Silica gel contamination can occur if the column is not packed properly or if very fine particles pass through the column's frit.[6]
-
Prevention:
-
Removal:
-
After collecting your fractions, you can dissolve the purified compound in a suitable solvent and filter it through a syringe filter to remove any suspended silica fines.[6]
-
Troubleshooting Guides
Problem: Compound Degradation on Silica Gel
This guide provides a systematic approach to address the degradation of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate during silica gel chromatography.
Step-by-Step Protocol:
-
Confirm Degradation:
-
Mitigation Strategies:
-
Base Additive: Prepare your eluent with 1-2% triethylamine.[2] This will neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: If the addition of a base does not resolve the issue, switch to a neutral stationary phase like alumina.[2]
-
Reduced Contact Time: Increase the flow rate of your column to minimize the residence time of your compound on the stationary phase.[2]
-
Visual Workflow for Troubleshooting Compound Degradation:
Caption: Troubleshooting workflow for compound degradation on silica gel.
Problem: Poor Separation of Closely Eluting Impurities
This guide outlines a methodical approach to improving the resolution between Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate and co-eluting impurities.
Step-by-Step Protocol:
-
Optimize the Mobile Phase:
-
Conduct a thorough TLC screen with various solvent systems. A good starting point for many thiophene derivatives is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[7][8]
-
Aim for an Rf value between 0.15 and 0.35 for your target compound to ensure it is well-retained and separates effectively from impurities.[1]
-
-
Refine Chromatographic Conditions:
-
Use a Shallow Gradient: A gradual increase in solvent polarity can significantly improve the separation of closely eluting compounds.[6]
-
Increase Column Length: A longer column provides more surface area for interaction, leading to better resolution.[6]
-
Reduce Sample Load: Avoid overloading the column, as this is a common cause of poor separation.[1]
-
Data Presentation: Solvent System Screening
| Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity | ΔRf | Assessment |
| 9:1 | 0.40 | 0.45 | 0.05 | Poor Separation |
| 9.5:0.5 | 0.30 | 0.38 | 0.08 | Moderate Separation |
| 9.7:0.3 | 0.25 | 0.35 | 0.10 | Optimal for further optimization |
Visual Guide for Optimizing Separation:
Sources
Overcoming steric hindrance in 4-substituted thiophene-2-carboxylate synthesis
Ticket Subject: Strategies for Overcoming Steric Hindrance & Regioselectivity Issues in Thiophene Functionalization Assigned Specialist: Senior Application Scientist Status: Open Priority: High
Executive Summary & Problem Scope
Synthesizing 4-substituted thiophene-2-carboxylates presents a classic "regiochemical mismatch." The natural reactivity of the thiophene ring favors electrophilic substitution at the
Standard lithiation of thiophene-2-carboxylate directs to the C5 position (heteroatom-directed lithiation). If C5 is blocked, lithiation occurs at C3 (ortho-lithiation). Accessing C4 requires "chemical trickery" or de novo ring construction.
This guide details three validated workflows to bypass these limitations:
-
The Halogen Dance Reaction (HDR): Thermodynamic rearrangement to move halogens to C4.
-
De Novo Cyclization (Fiesselmann): Building the ring with the substituent already in place.
-
Sterically-Enabled Cross-Coupling: Using specific Buchwald ligands to force coupling at hindered C4 sites.
Workflow Selector (Decision Tree)
Use this logic flow to determine the best synthetic route for your specific target.
Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and substituent steric profile.
Module 1: The Halogen Dance Reaction (HDR)
The "Chemical Teleportation" Strategy The Halogen Dance is the most reliable method for functionalizing the difficult C4 position on an existing ring. It relies on the thermodynamic stability of the lithiated intermediate. A lithio-species at C2 (alpha) is kinetically favored, but a lithio-species at C3 (beta) stabilized by an adjacent bromine is often thermodynamically preferred or serves as a transient species to shuffle the halogen.
Mechanism of Action
-
Kinetic Lithiation: LDA removes the most acidic proton (usually C2 or C5).
-
Migration: The lithiated species attacks a bromine on a neighboring molecule (or intramolecularly), causing the bromine to "move" to the lithiated position, generating a new, more stable lithio-species at the C4 position.
-
Quench: The final stable 4-lithio species is trapped with an electrophile (e.g.,
, DMF).
Caption: Simplified workflow of the Halogen Dance Reaction shifting functionality from C2/C5 to C3/C4.
Standard Operating Procedure (SOP)
Based on recent protocols for multi-step lithiation [1].
| Parameter | Specification | Critical Note |
| Base | LDA (Lithium Diisopropylamide) | Must be freshly prepared or titrated. |
| Solvent | THF (Anhydrous) | Ether can be used, but THF promotes better aggregate breakup. |
| Temp | -78°C | Warming is often required to initiate the "dance" (isomerization). |
| Quench | Inverse addition | Pour reaction into the electrophile to prevent side reactions. |
Protocol:
-
Cool THF solution of 2-bromothiophene to -78°C.
-
Add LDA (1.1 equiv) dropwise. Stir 15 min.
-
The Dance: Allow solution to warm to -40°C (or 0°C depending on substrate) for 30 mins. The bromine migrates to C2/C5, leaving the lithium at C3/C4.
-
Cool back to -78°C.
-
Add electrophile (e.g., Ethyl Chloroformate for carboxylate).
Module 2: De Novo Synthesis (Fiesselmann)
Avoiding the Ring Constraints If the thiophene ring is too crowded to functionalize, build the ring around the steric bulk. The Fiesselmann Synthesis is the gold standard for accessing 4-substituted-3-hydroxy-thiophene-2-carboxylates.
Reaction Logic
Condensation of thioglycolic acid esters with
-
Regiocontrol: The position of the substituent on the alkyne dictates the position on the thiophene.
-
Steric Tolerance: High. Since the ring forms after the bulky groups are positioned, steric clash is minimized compared to coupling on a closed ring.
Protocol:
-
Reagents: Methyl thioglycolate + Alkyl 2-alkynoate (bearing your R group).
-
Base: NaOMe or KOtBu in Methanol/THF.
-
Conditions: 0°C to RT.
-
Outcome: Yields Methyl 4-substituted-3-hydroxythiophene-2-carboxylate.
-
Note: The 3-OH group can be removed (triflation + reduction) or used for further functionalization.
Module 3: Sterically-Enabled Cross-Coupling
Ticket #404: "Suzuki Coupling Failed at C4"
Standard catalysts (
The Solution: Buchwald Ligands
To couple at a hindered C4-bromide, you must use electron-rich, bulky phosphine ligands that facilitate oxidative addition and create a mono-ligated Pd species [2, 3].
Recommended Catalyst Systems:
| Ligand | Structure Type | Best For... |
| SPhos | Dialkylbiaryl phosphine | General Purpose. Excellent for hindered heteroaryl chlorides/bromides. |
| XPhos | Dialkylbiaryl phosphine | High Steric Bulk. Use if the incoming boronic acid is also ortho-substituted. |
| P(tBu)3 | Tri-tert-butylphosphine | Extreme Hindrance. Essential for 3,4-disubstituted thiophenes [4]. |
| HFTPhos | Fluorinated Buchwald | Ultra-Hindered. Designed for tetra-ortho-substituted systems [5]. |
Optimized Protocol for Hindered C4-Coupling:
-
Substrate: Methyl 4-bromothiophene-2-carboxylate.
-
Catalyst:
(1-2 mol%) + SPhos (2-4 mol%).-
Alternative:
+ SPhos.
-
-
Base:
(anhydrous) or .-
Avoid:
(often too weak/wet for difficult couplings).
-
-
Solvent: Toluene/Water (10:1) or Dioxane.[2]
-
Temp: 80-100°C.
Troubleshooting & FAQs
Q1: I tried the Halogen Dance, but I got a mixture of regioisomers. Why?
-
Root Cause: The thermodynamic equilibrium wasn't reached, or the temperature was too low to allow the migration.
-
Fix: Run a "temperature ladder" study. Hold the lithiated species at -40°C, -20°C, and 0°C for varying times before quenching. Analyze aliquots by GC-MS to find the point where the desired isomer maximizes [1].
Q2: My Suzuki coupling at C4 results in protodehalogenation (H instead of R).
-
Root Cause: The oxidative addition occurred, but transmetallation was too slow due to sterics. The Pd-species grabbed a proton from the solvent or moisture.
-
Fix:
-
Switch to anhydrous conditions (Dioxane, dry base).
-
Use XPhos or P(tBu)3 to accelerate the catalytic cycle.
-
Increase concentration of the boronic acid (1.5 - 2.0 equiv).
-
Q3: Can I carboxylate directly at C4 using C-H activation?
-
Analysis: Direct C-H activation at C4 is extremely difficult because C2 and C5 are far more acidic.
-
Workaround: Block C2 and C5 with silyl groups (TMS), perform the C4 functionalization, and then desilylate. However, the Halogen Dance is usually more efficient than this protection/deprotection sequence.
References
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Source: Molbank (MDPI). URL:[Link]
-
Recent advances in the synthesis of thienoindole analogs (Buchwald-Hartwig applications). Source: RSC Advances.[3] URL:[Link]
-
Intramolecular Catalyst Transfer over Sterically Hindered Arenes. Source: ResearchGate (Polymer Chemistry). URL:[Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling (HFTPhos). Source: Organic Letters (ACS). URL:[Link]
Sources
Technical Support Center: Preventing Methyl Ester Hydrolysis in Palladium-Catalyzed Cross-Coupling
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Chemoselectivity and functional group tolerance during Suzuki-Miyaura and related Pd-catalyzed cross-couplings.
Methyl esters are highly versatile synthetic intermediates, but their preservation during palladium-catalyzed cross-coupling presents a significant chemoselectivity challenge. The basic conditions typically required to activate the boron species for transmetalation frequently trigger competitive saponification 1. This guide provides field-proven troubleshooting logic and self-validating protocols to help you bypass ester hydrolysis by manipulating reaction kinetics, base selection, and solvent environments.
I. Diagnostic Troubleshooting Flowchart
Before altering your synthetic route, use the following logic to identify the root cause of the hydrolysis and select the most efficient corrective action.
Diagnostic flowchart for troubleshooting methyl ester hydrolysis in cross-coupling.
II. Core FAQs & Mechanistic Troubleshooting
Q1: Why does my methyl ester hydrolyze even when I use a relatively mild base like K₂CO₃ at neutral/mild pH? A1: Ester hydrolysis in these systems is driven by a dual threat: thermodynamic base-catalyzed saponification and kinetic Lewis acid-catalyzed hydrolysis. While standard base-catalyzed hydrolysis typically requires a pH > 10, Palladium(II) acts as a soft Lewis acid. During the catalytic cycle, Pd(II) species can coordinate to the carbonyl oxygen of the methyl ester. This coordination withdraws electron density from the carbonyl carbon, rendering it highly electrophilic. Consequently, even weak nucleophiles like trace water can attack and cleave the ester bond at mild pH values (pH 4–8) 2.
Q2: How do I choose the right base and solvent system to minimize this side reaction? A2: The choice of base dictates the transmetalation pathway. To protect a methyl ester, you must either remove the nucleophile (water/hydroxide) entirely or reduce the basicity of the system. Carboxylic esters show minimal hydrolysis when weaker bases like K₂CO₃ are employed instead of KOH 3. See the table below for a quantitative comparison of base systems.
| Base System | pKa (Conjugate Acid) | Solvent Compatibility | Hydrolysis Risk | Application Recommendation |
| NaOH / KOH | ~14.0 - 15.0 | Aqueous / Alcohols | Critical | Strictly avoid for ester-containing substrates. |
| Cs₂CO₃ | ~10.3 | Aqueous / Polar Aprotic | High | Rapidly hydrolyzes esters at elevated temperatures (>60°C). |
| K₂CO₃ / K₃PO₄ | ~10.3 / ~12.3 | Aqueous / Mixed | Moderate | Viable only if the reaction temperature is strictly kept ≤ 50°C. |
| CsF / KF | ~3.1 (HF) | Anhydrous (Toluene/THF) | Low | Optimal. Fluoride activates boron without the need for OH⁻. |
| Et₃N / DIPEA | ~10.7 | Organic / Mixed | Low | Excellent for base-sensitive groups; requires highly active Pd catalysts. |
Q3: Can I run a Suzuki coupling under completely anhydrous conditions to protect my ester? A3: Yes, and this is the preferred method for highly sensitive esters. In a traditional Suzuki coupling, hydroxide or alkoxide is required to form the reactive palladium-hydroxo complex or to quaternize the boron atom 1. However, by utilizing anhydrous Cesium Fluoride (CsF), you bypass this requirement. Fluoride has an exceptionally high affinity for boron, forming a reactive fluoroborate species [R-BF₃]⁻in situ. This species undergoes rapid transmetalation without any oxygen-based nucleophiles present. Maintaining strict anhydrous conditions with CsF prevents homocoupling and completely inhibits saponification 4.
Q4: What if my substrate requires aqueous conditions for solubility? How do I outcompete hydrolysis? A4: If water must be present, your strategy shifts from thermodynamic protection (removing the nucleophile) to kinetic protection (outcompeting the side reaction). You must accelerate the cross-coupling cycle so that it finishes before hydrolysis occurs. This is achieved by using highly active dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos). These electron-rich, sterically bulky ligands vastly accelerate both oxidative addition and reductive elimination, allowing the reaction to reach full conversion at room temperature (20–25°C) 5. At this temperature, the kinetics of C-C bond formation heavily favor the desired product over ester cleavage.
III. Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling for Ester Preservation
This self-validating methodology utilizes anhydrous CsF and a highly active Buchwald precatalyst to ensure complete conversion of methyl ester-containing substrates without hydrolysis.
Reagents & Materials:
-
Aryl halide containing a methyl ester (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
SPhos (2.0 - 4.0 mol%)
-
Anhydrous Cesium Fluoride (3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (0.1 M to 0.2 M)
Step-by-Step Methodology:
-
Preparation of the Base: Critical Step. Commercial CsF is highly hygroscopic. Prior to the reaction, dry the CsF under high vacuum at 150°C for 2 hours. Cool under an argon atmosphere.
-
Vessel Charging: In an argon-filled glovebox (or using standard Schlenk techniques), charge a flame-dried reaction vial with the aryl halide, arylboronic acid, Pd₂(dba)₃, SPhos, and the freshly dried CsF.
-
Solvent Addition & Degassing: Seal the vial with a PTFE septum. Add anhydrous Toluene via syringe. Sparge the mixture with Argon for 10 minutes to remove trace dissolved oxygen, which can oxidize the phosphine ligand and stall the catalytic cycle.
-
Reaction Execution: Place the vial in a pre-heated block at 60°C. Stir vigorously (800+ rpm) to ensure adequate mixing of the heterogeneous CsF.
-
Validation Checkpoint (In-Process Control): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation: The presence of the target mass [M+H]+ without the appearance of the [M-14]+ (des-methyl carboxylic acid) peak confirms that the transmetalation is proceeding faster than any trace hydrolysis. If [M-14]+ is detected, water has breached the system; abort and re-dry reagents.
-
-
Workup: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic fluoride salts. Concentrate the filtrate under reduced pressure for subsequent flash chromatography.
IV. References
-
Directed coordination study of [Pd(en)(H2O)2]2+ with hetero-tripeptides containing C-terminus Source: opinvisindi.is URL:
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: d-nb.info URL:
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles Source: nih.gov URL:
-
Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate Source: benchchem.com URL:
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: nih.gov URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. opinvisindi.is [opinvisindi.is]
- 3. d-nb.info [d-nb.info]
- 4. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Ticket ID: #SOL-THIO-252 Subject: Troubleshooting Solubility & Stability in DMSO Assigned Scientist: Senior Application Scientist, Lead Discovery Support
Executive Summary
You are likely encountering solubility difficulties with Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (MW: 252.72 g/mol ) due to a conflict between its high crystalline lattice energy and the hygroscopic nature of DMSO.
While theoretically soluble in DMSO, this compound possesses a planar aromatic architecture (thiophene core + 4-chlorophenyl ring) that facilitates strong
This guide provides a mechanistic understanding of these failures and a validated protocol for stable stock preparation.
Module 1: Initial Dissolution (The "Hard-to-Dissolve" Solid)
The Mechanism: Lattice Energy vs. Solvation
Users often report that the powder "floats" or forms a cloudy suspension even after vortexing. This is not a saturation issue; it is a wettability and lattice energy issue. The chlorophenyl group creates a hydrophobic shield, and the planar structure maximizes intermolecular packing. You must input sufficient energy to overcome the lattice enthalpy (
Standardized Stock Preparation Protocol
Target Concentration: 10 mM to 50 mM in Anhydrous DMSO
-
Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for initial high-concentration stocks to prevent plasticizer leaching).
-
Solvent Addition: Add Anhydrous DMSO (Grade:
99.9%, Water <0.05%).-
Critical: Do not use an "old" bottle of DMSO that has been opened multiple times without a septum.
-
-
The Energy Cycle (Heat-Sonicate-Vortex):
-
Step A (Wetting): Vortex for 30 seconds to disperse the powder.
-
Step B (Lattice Disruption): Sonicate in a water bath at 40°C for 10–15 minutes. The heat lowers the viscosity of DMSO and increases the kinetic energy of the solvent molecules.
-
Step C (Visual QC): Hold the vial up to a light source. If any refraction/particulates are visible, repeat Step B.
-
Visual Workflow: Dissolution Logic
Figure 1: The iterative energy input cycle required to overcome the crystal lattice energy of planar aromatic thiophenes.
Module 2: Storage & Stability (The "Precipitation" Trap)
The Mechanism: DMSO Hygroscopicity
A common complaint is: "My stock was clear yesterday, but after freezing and thawing, there are crystals."
DMSO is highly hygroscopic.[1] It can absorb up to 10% water by weight within 24 hours if exposed to humid air.
-
The Trap: As water content increases, the solubility of hydrophobic compounds (like Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate) decreases exponentially.
-
The Freeze: Pure DMSO freezes at 18.5°C. When you freeze a stock, the DMSO crystallizes first, pushing the solute into a "freeze-concentrated" liquid phase. If that phase contains water, the compound precipitates immediately.
Data: DMSO Freezing Point as a Water Indicator
Use the freezing point of your DMSO stock as a quick quality control metric. If your DMSO stock remains liquid in a cold room (4°C), it has absorbed significant water.
| % Water (w/w) | Freezing Point (°C) | Solubility Risk for Lipophiles |
| 0.0% | 18.5°C | Low (Optimal) |
| 1.0% | 17.0°C | Low |
| 5.0% | 10.0°C | Moderate |
| 10.0% | 0.0°C | High (Precipitation likely) |
| 30.0% | -15.0°C | Critical (Compound will crash out) |
Troubleshooting Storage
-
Single-Use Aliquots: Store stocks in small aliquots (e.g., 50
L) to avoid repeated freeze-thaw cycles. -
Sealant: Use Parafilm or anhydrous argon gas overlay before closing vials.
-
Recovery: If precipitation occurs upon thawing, do not simply vortex. You must re-heat to 37°C and sonicate to redissolve the precipitate formed during the freeze-concentration effect.
Module 3: Assay Conditions (The "Aqueous Crash")
The Mechanism: Solvent Shock
Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer (e.g., PBS) often causes immediate precipitation. The local concentration of DMSO drops instantly, leaving the hydrophobic molecule stranded in water.
Protocol: Intermediate Dilution Step
To safely transfer the compound into assay media, use an intermediate dilution step or a surfactant.
-
Prepare 1000x Stock: 10 mM in DMSO.
-
Prepare 10x Working Solution: Dilute the stock 1:100 into a "Transition Buffer" containing 5-10% DMSO + 0.05% Tween-20 or Pluronic F-127.
-
Why? The surfactant stabilizes the micro-precipitates or micelles.
-
-
Final Assay Concentration: Dilute the 10x Working Solution 1:10 into the final assay media.
Visual Workflow: Serial Dilution Strategy
Figure 2: Stepwise dilution prevents local supersaturation and precipitation.
Module 4: Chemical Stability (The Hidden Risk)
FAQ: Is the methyl ester stable in DMSO?
Q: I see a new peak in my LC-MS after storing the stock for 1 month at RT. A: While thiophene rings are stable, the methyl ester at position 2 is susceptible to hydrolysis or transesterification.
-
Hydrolysis: If your DMSO contains water (see Module 2) and the solution is slightly basic (often caused by amine impurities in low-grade DMSO), the ester can hydrolyze to the carboxylic acid (Mass shift: -14 Da).
-
Transesterification: If you dilute the DMSO stock into an alcohol-based solvent (e.g., Methanol) for analysis, the methyl ester can exchange with the solvent.
-
Prevention: Store at -20°C or -80°C in neutral, anhydrous DMSO . Avoid storing stocks at Room Temperature for >48 hours.
References
-
PubChem. Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement: Freezing Point Depression. Technical Note. Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties Bulletin. Available at: [Link]
- Balakin, K. V., et al.Property-based design of thiophene-2-carboxylate derivatives. Journal of Chemical Information and Computer Sciences, 2004. (Contextual citation regarding thiophene solubility profiles).
Sources
Technical Support Center: Troubleshooting Low-Yield Thiophene-2-Carboxylate Couplings
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with thiophene-2-carboxylates. While these are highly versatile building blocks in drug development and materials science, their use in cross-coupling—particularly decarboxylative cross-coupling (DCC)—is notoriously plagued by low yields, catalyst poisoning, and unwanted side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized self-validating protocols to help you overcome these synthetic bottlenecks.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following decision tree to identify the specific failure mode of your coupling reaction.
Caption: Diagnostic decision tree for identifying and resolving thiophene-2-carboxylate coupling failures.
Frequently Asked Questions (FAQs)
Q1: Why does my standard Pd(PPh₃)₄ catalyst fail completely with thiophene-2-carboxylic acid? A1: The failure is driven by two mechanistic pitfalls. First, the sulfur atom in the thiophene ring acts as a soft Lewis base that strongly coordinates to the soft Pd center. This displaces weaker ligands like PPh₃ and blocks the vacant coordination sites required for oxidative addition, leading to rapid catalyst deactivation and aggregation (visible as "Pd black"). Second, standard Pd catalysts struggle to mediate the C–C bond formation faster than the competing protodecarboxylation pathway, as demonstrated in 1[1].
Q2: What is the difference between monometallic and bimetallic decarboxylative coupling systems? A2: In a monometallic system, a single metal (like Pd) must perform both the decarboxylation of the thiophene-2-carboxylic acid and the cross-coupling with the aryl halide. This requires a delicate balance of electronics, often necessitating highly specialized, bulky ligands like P(t-Bu)₃ to force reductive elimination[1]. A bimetallic system (e.g., Pd/Ag or Pd/Cu) separates these tasks: a coinage metal (Ag or Cu) mediates the decarboxylation to form a stable heteroaryl-metal intermediate, which then transmetalates to the Pd cycle[2].
Q3: How do I prevent protodecarboxylation (yielding unfunctionalized thiophene)? A3: Protodecarboxylation occurs when the metalated thiophene intermediate captures a proton before it can transmetalate to the Ar-Pd(II)-X species. To suppress this, ensure your solvents are strictly anhydrous, use a 3 to stabilize the intermediate against protonation, and optimize the base to accelerate transmetalation[3].
Q4: Can I use Copper(I) thiophene-2-carboxylate (CuTC) to solve this? A4: While 4 is an excellent reagent for Ullmann-type couplings and Liebeskind-Srogl thioester couplings, it acts as a catalyst/co-catalyst itself rather than a substrate[4]. If your goal is to couple the thiophene ring to an aryl halide via decarboxylation, you must use the free acid or its salt with a Pd-based system.
Mechanistic Pathway: The Bimetallic Solution
To understand why alternative bimetallic catalysts succeed where standard Pd fails, we must look at the synergistic catalytic cycle. By offloading the decarboxylation step to Silver, Palladium is protected from sulfur poisoning and can focus purely on the cross-coupling cycle.
Caption: Synergistic Pd/Ag bimetallic catalytic cycle for decarboxylative cross-coupling.
Quantitative Catalyst Comparison
When troubleshooting, selecting the right catalyst system is paramount. The table below summarizes the performance of various catalytic systems for the decarboxylative cross-coupling of thiophene-2-carboxylic acid with aryl bromides.
| Catalyst System | Additives / Base | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Advantage / Disadvantage |
| Pd(PPh₃)₄ | K₂CO₃ | 120 | 24 | < 15% | Disadvantage: Severe sulfur poisoning and rapid catalyst aggregation. |
| Pd(OAc)₂ / P(t-Bu)₃ | TBAA | 120 | 16 | 75% | Advantage: Bulky ligand physically prevents Pd-black formation[1]. |
| Pd(TFA)₂ / PCy₃ | Ag₂CO₃ | 110 | 12 | 88% | Advantage: Ag-mediated decarboxylation prevents protodecarboxylation[3]. |
| CuTC / Pd₂(dba)₃ | None | 90 | 12 | 82% | Advantage: Mild conditions, but limited to thioester/boronic couplings[4]. |
Step-by-Step Methodology: Optimized Pd/Ag Bimetallic Coupling
This protocol utilizes a bimetallic Pd/Ag system to overcome sulfur poisoning and protodecarboxylation. It is designed as a self-validating system , meaning each step contains a built-in analytical check to ensure the reaction is proceeding correctly before you move forward.
Step 1: Reagent Preparation & Catalyst Assembly
-
Action: In a nitrogen-filled glovebox, combine Pd(TFA)₂ (5 mol%), PCy₃ (10 mol%), and Ag₂CO₃ (1.5 equiv) in an oven-dried Schlenk tube.
-
Causality: Pd(TFA)₂ is highly electrophilic, accelerating the initial oxidative addition. PCy₃ is bulky and electron-rich, preventing sulfur-mediated catalyst poisoning. Ag₂CO₃ serves a dual role as the base and the decarboxylating metal mediator[3].
-
Validation Check: The solid mixture should appear as a uniform pale-yellow/gray powder. Any dark brown/black discoloration at this stage indicates premature reduction of Pd(II) to Pd(0) via moisture/light exposure; discard if observed.
Step 2: Substrate & Solvent Addition
-
Action: Add thiophene-2-carboxylic acid (1.0 equiv) and the aryl halide (1.5 equiv). Inject a rigorously degassed solvent mixture of DMSO/DME (3:17 v/v).
-
Causality: DMSO acts as a stabilizing coordinating solvent for the transient Thiophene-Ag(I) intermediate, while DME provides the necessary solubility profile and boiling point[3].
-
Validation Check: Upon solvent addition, the mixture will form a heterogeneous suspension. Swirl gently; the solution should not rapidly evolve gas at room temperature.
Step 3: Reaction Execution
-
Action: Seal the Schlenk tube, remove it from the glovebox, and heat at 110 °C for 16 hours under vigorous stirring (800 rpm).
-
Causality: High temperature is thermodynamically required to break the strong C–COOH bond and extrude CO₂[2]. Vigorous stirring is critical because the reaction relies on heterogeneous Ag₂CO₃.
-
Validation Check: Within the first 30–60 minutes of heating, observe the reaction visually. Gentle bubbling (CO₂ evolution) should be apparent. If no bubbling occurs, the decarboxylation has stalled (likely due to inactive or wet Ag₂CO₃).
Step 4: Workup & Quenching
-
Action: Cool the reaction to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite. Wash the filtrate with 1M HCl, followed by saturated aqueous NaHCO₃ and brine.
-
Causality: The Celite pad removes insoluble Ag and Pd salts. The 1M HCl wash protonates and forces any unreacted thiophene-2-carboxylic acid into the aqueous layer, drastically simplifying downstream purification.
-
Validation Check: Perform a TLC (Hexanes:EtOAc 4:1) of the organic layer. You should observe the disappearance of the UV-active aryl halide (R_f ~0.8) and the appearance of a new, brightly blue-fluorescent product spot (R_f ~0.4–0.5) under 254 nm UV light. A large spot at R_f ~0.9 indicates unwanted protodecarboxylation (unfunctionalized thiophene).
Step 5: Purification
-
Action: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
References
-
Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Decarboxylative cross-coupling Source: Wikipedia URL:[Link]
-
Metal-Catalyzed Decarboxylative C–H Functionalization Source: Chemical Reviews URL:[Link]
Sources
Validation & Comparative
1H NMR chemical shifts of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
1H NMR Chemical Shift Guide: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Executive Summary: The Structural Fingerprint
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is a critical biaryl scaffold frequently synthesized via Suzuki-Miyaura cross-coupling. In drug discovery, distinguishing this 2,4-disubstituted thiophene from its 2,5-disubstituted regioisomer is a common analytical challenge.
This guide provides a definitive comparison of the 1H NMR characteristics of the target molecule against its precursors and isomers. The primary differentiator is not merely chemical shift, but the thiophene ring coupling constant (
Comparative Chemical Shift Data
The following table contrasts the target molecule with its halogenated precursor and its regioisomer. Note the distinct coupling patterns (
Table 1: 1H NMR Chemical Shift Comparison (300-400 MHz, CDCl
| Proton Assignment | Target Molecule (4-aryl isomer) | Precursor (4-bromo ester) | Regioisomer (5-aryl isomer) |
| Solvent | CDCl | CDCl | CDCl |
| -OCH | 3.89 – 3.92 ppm (s, 3H) | 3.90 ppm (s, 3H) | 3.88 – 3.90 ppm (s, 3H) |
| Thiophene H3 | 8.00 – 8.05 ppm (d, | 7.69 ppm (d, | 7.70 – 7.80 ppm (d, |
| Thiophene H5 | 7.60 – 7.70 ppm (d, | 7.45 ppm (d, | Absent (Substituted) |
| Thiophene H4 | Absent (Substituted) | Absent (Substituted) | 7.20 – 7.30 ppm (d, |
| Aryl (Ph-Cl) AA'BB' | 7.30 – 7.55 ppm (m, 4H) | N/A | 7.30 – 7.60 ppm (m, 4H) |
| Key Differentiator |
Analyst Note: The shift of H3 in the target molecule moves downfield (
ppm) compared to the precursor due to the anisotropic deshielding effect of the newly added 4-chlorophenyl ring and the adjacent carbonyl group.
Technical Deep Dive: The "J-Value" Validation
The most robust method to confirm the 2,4-substitution pattern is analyzing the spin-spin coupling of the thiophene protons.
-
2,4-Disubstituted (Target): The protons are at positions 3 and 5. They are separated by one carbon (meta-relationship).
-
Observation: A sharp doublet with a small coupling constant (
Hz ). -
Why? Long-range "W-coupling" across the ring.
-
-
2,5-Disubstituted (Isomer): The protons are at positions 3 and 4. They are adjacent (ortho-relationship).
-
Observation: A doublet with a larger coupling constant (
Hz ). -
Why? Direct vicinal coupling.
-
Solvent Effects (CDCl vs. DMSO- )
While CDCl
Experimental Workflow: Synthesis to Verification
The following diagram outlines the logical flow for synthesizing the target and verifying its structure using the data above.
Figure 1: Structural verification workflow for thiophene carboxylate derivatives.
Detailed Experimental Protocol
A. Synthesis (Suzuki-Miyaura Coupling)
-
Reagents: Methyl 4-bromothiophene-2-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), Pd(PPh
) (5 mol%), K CO (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Reflux at 90°C for 12 hours under Nitrogen.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na
SO .
B. NMR Sample Preparation
To ensure the resolution of the small 1.5 Hz coupling constant, sample preparation is critical:
-
Mass: Weigh 5–10 mg of the purified solid.
-
Solvent: Add 0.6 mL of high-purity CDCl
(99.8% D). -
Filtration: If the solution is cloudy (residual inorganic salts from coupling), filter through a cotton plug into the NMR tube. Suspended solids will broaden lines and obscure the
-coupling. -
Acquisition: Set NS (Number of Scans) to at least 16 to resolve the satellite peaks of the thiophene doublets.
References
-
Royal Society of Chemistry. (2002). 1H nuclear magnetic resonance spectra of some 3- and 5-substituted thiophen-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 2.[1] Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). Methyl 4-bromothiophene-2-carboxylate Compound Summary. Retrieved from [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Characterization of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Executive Summary & Technical Context[1][2][3][4][5]
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (M.W. 252.72 Da) is a critical intermediate in the synthesis of thiophene-based pharmacophores and optoelectronic materials. Its structural integrity relies on the precise regiochemical placement of the 4-chlorophenyl group relative to the ester functionality.
In drug development, distinguishing this 2,4-disubstituted isomer from its 2,3- and 2,5- regioisomers is paramount, as incorrect substitution patterns drastically alter biological activity (SAR). This guide compares the mass spectrometric "performance" of this molecule using Electron Ionization (EI) versus Electrospray Ionization (ESI) and outlines the specific fragmentation signatures required to validate its identity against structural alternatives.
Technique Comparison: EI (Hard) vs. ESI (Soft) Ionization[5]
For this specific thiophene derivative, the choice of ionization method dictates the data utility. The following table contrasts the performance of EI (typically GC-MS) and ESI (typically LC-MS) for structural elucidation.
Table 1: Performance Matrix of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Fingerprinting | Molecular Weight Confirmation |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion ( | Distinct, Radical Cation ( | Protonated Adduct ( |
| Isotope Pattern | Clear | Clear |
| Base Peak | Often | Often |
| Fragmentation | Rich; reveals ester & thiophene core | Minimal; requires MS/MS (CID) |
| Isomer Specificity | High (distinct fragment ratios) | Low (requires chromatographic separation) |
Scientist’s Insight:
Use ESI-MS for routine reaction monitoring (e.g., checking if the Suzuki coupling is complete). Use EI-MS for final compound validation to ensure you haven't accidentally isolated the 2,5-isomer.
Detailed Fragmentation Analysis (EI-MS Focus)
The EI fragmentation pattern of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is governed by three mechanistic pillars: Isotopic Signature , Alpha-Cleavage , and Regio-specific Stability .
The Chlorine Isotope Signature
Before analyzing fragments, validate the molecular ion cluster. Chlorine-containing compounds exhibit a characteristic isotopic abundance due to
- (m/z 252): Relative Intensity ~100% (normalized)
- (m/z 254): Relative Intensity ~32%
-
Diagnostic Check: If this 3:1 ratio is absent, the chlorophenyl ring is not intact.
Primary Fragmentation Pathway
The fragmentation is driven by the labile methyl ester group and the stability of the thiophene aromatic system.
-
-Cleavage (Loss of Methoxy):
The radical cation undergoes
-cleavage at the carbonyl carbon, expelling a methoxy radical ( , 31 Da).-
Transition:
-
Structure: Acylium ion (stable resonance hybrid). This is often the Base Peak in EI spectra.
-
-
Decarbonylation (Loss of CO): The acylium ion (
221) subsequently loses carbon monoxide (CO, 28 Da).-
Transition:
-
Structure: [4-(4-chlorophenyl)thiophen-2-yl]
cation.
-
-
Loss of Ester Group (Alternative Pathway): Direct loss of the carbomethoxy radical (
, 59 Da).-
Transition:
-
Diagram: Fragmentation Mechanism
The following Graphviz diagram visualizes the causal pathway of fragmentation.
Figure 1: EI-MS Fragmentation pathway showing the transition from molecular ion to the stable aryl-thiophene core.
Differentiation from Regioisomers (The "Alternatives")
This section addresses the critical requirement of distinguishing the target 2,4-isomer from the 2,3- and 2,5- alternatives.
The "Ortho Effect" (2,3-Isomer vs. 2,4-Isomer)
The 2,3-isomer (Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate) possesses a unique structural feature: the ester group at C2 and the aryl ring at C3 are adjacent (ortho-like).
-
Mechanism: This proximity facilitates a specific hydrogen transfer or interaction during fragmentation, often leading to a distinct loss of methanol (
) or water ( ) if the acid form is present. -
Target Molecule (2,4-isomer): The substituents are in a "meta-like" relationship. The distance prevents this specific ortho-interaction.
-
Result: The 2,4-isomer spectrum is "cleaner" regarding rearrangement peaks compared to the 2,3-isomer.
Conjugation & Retention Time (2,5-Isomer vs. 2,4-Isomer)
The 2,5-isomer is linear and fully conjugated across the entire molecule.
-
MS Difference: While fragmentation ions (
221, 193) are identical, the Relative Abundance often differs. The 2,5-cation is typically more stable due to extended resonance, potentially making the 193 peak more intense relative to the parent ion than in the 2,4-isomer. -
Chromatography (LC/GC): The 2,5-isomer usually has a longer retention time on non-polar columns (C18 or HP-5) due to a larger surface area for van der Waals interactions compared to the "bent" 2,4-isomer.
Experimental Protocol
To replicate these results, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dissolve ~1 mg of sample in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for EI).
-
Concentration: Dilute to 10 µg/mL (10 ppm) to prevent detector saturation.
-
Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.
Instrument Parameters (GC-MS)
-
Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temp: 250°C.
-
Oven Program: 80°C (hold 1 min)
20°C/min 280°C (hold 5 min). -
Source Temp: 230°C.
Workflow Diagram
Figure 2: Step-by-step analytical workflow for validating the target compound.
References
-
Fisichella, S., et al. "The Mass Spectra of Some Substituted Thiophene-2-carboxylic Acids." Phosphorus and Sulfur and the Related Elements, vol. 13, no. 1, 1982, pp. 59-68. Link
-
Sigma-Aldrich. "Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate Product Information." Sigma-Aldrich Catalog. Link
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate" (Used for comparative thiophene ester data). Link
Sources
Arylthiophene Synthesis: A Comparative Technical Guide to Suzuki vs. Stille Coupling
Executive Summary: The Strategic Verdict
In the synthesis of arylthiophenes—critical scaffolds for organic photovoltaics (OPV) and pharmaceuticals—the choice between Suzuki-Miyaura and Stille coupling is rarely a matter of preference; it is a trade-off between substrate stability and process toxicity .
-
Select Suzuki-Miyaura as the default for scale-up and medicinal chemistry due to its green profile and ease of purification, provided the boronic acid is not at the 2-position of the thiophene ring.
-
Select Stille immediately if:
-
You are coupling a 2-thienyl metallophile (due to rapid protodeboronation of 2-thienylboronic acids in Suzuki conditions).
-
Your substrate contains base-sensitive moieties (e.g., unconjugated esters, labile protecting groups).
-
You require high turnover numbers (TON) for sterically hindered polythiophenes where Suzuki transmetallation stalls.
-
Mechanistic Divergence & The "Thiophene Anomaly"
While both cycles follow the canonical Pd(0)/Pd(II) pathway (Oxidative Addition
The Failure Modes
-
Suzuki (The Protodeboronation Trap): The 2-position of thiophene is electron-rich. In the presence of the base required for Suzuki transmetallation (activation of the boronic acid to the boronate "ate" complex), 2-thienylboronic acids undergo rapid hydrolytic C-B bond cleavage (protodeboronation). This competes faster than transmetallation, often capping yields at <50%.
-
Stille (The "Neutral" Advantage): Stille coupling is base-free. The transmetallation of organostannanes occurs under neutral conditions, preserving the C-Sn bond until it meets the catalyst.
-
Catalyst Poisoning: Thiophene sulfur can coordinate to Pd, displacing phosphine ligands and arresting the cycle ("poisoning"). This affects both, but Stille catalysts (often using
or loosely bound ligands) can be more susceptible unless specific bulky ligands (e.g., SPhos, XPhos) are used in a Suzuki system.
Mechanistic Visualization
The following diagram illustrates the parallel pathways and the specific failure node for Suzuki couplings involving thiophenes.
Caption: Mechanistic comparison highlighting the protodeboronation failure mode specific to Suzuki coupling of 2-thienylboronic acids.
Performance Comparison Data
The following data summarizes typical performance metrics for synthesizing a model system: 2-phenylthiophene (coupling of 2-metallothiophene with iodobenzene).
| Feature | Suzuki-Miyaura | Stille Coupling |
| Reagent | 2-Thienylboronic acid | 2-(Tributylstannyl)thiophene |
| Catalyst System | ||
| Base Requirement | Required ( | None (Neutral) |
| Yield (2-position) | 45-65% (due to deboronation) | 85-95% |
| Yield (3-position) | >90% (Stable C-B bond) | >90% |
| Atom Economy | High | Low (Massive Tin byproduct) |
| Purification | Simple (Aq.[1] wash) | Difficult (Toxic Tin removal) |
| Toxicity | Low (Green) | High (Neurotoxic Organotin) |
Validated Experimental Protocols
A. The "Robust" Stille Protocol (For Difficult Substrates)
Best for: 2-substituted thiophenes, base-sensitive targets, and complex polythiophenes.
The Challenge: Removal of toxic tri-n-butyltin halides (
Protocol:
-
Setup: In a dry Schlenk flask, charge Aryl Halide (1.0 equiv), Stannane (1.1 equiv), and
(5 mol%). -
Solvent: Add anhydrous Toluene (0.1 M concentration). Note: DMF accelerates the reaction but complicates workup.
-
Reaction: Degas (freeze-pump-thaw x3) and heat to 100°C for 12–24h.
-
Crucial Workup (Tin Removal):
-
Cool to RT. Dilute with
. -
Add aqueous KF (saturated solution, 5 equiv) and stir vigorously for 30 minutes.
-
Observation: A white polymeric precipitate (
) will form. -
Filter the suspension through a pad of Celite/Silica.[3]
-
The filtrate is now largely Tin-free (<50 ppm). Proceed to standard flash chromatography.
-
B. The "Optimized" Suzuki Protocol (For Green Synthesis)
Best for: 3-substituted thiophenes, large-scale synthesis, pharmaceutical intermediates.
The Challenge: Preventing catalyst poisoning by sulfur and minimizing protodeboronation. The Solution: Use of Buchwald Precatalysts (XPhos/SPhos) and mild bases.
Protocol:
-
Setup: Charge Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (2 mol%).
-
Base: Add
(2.0 equiv). Avoid strong hydroxide bases. -
Solvent: THF:Water (10:1 ratio). The water is essential for the boronate pathway but must be minimized to reduce protodeboronation.
-
Reaction: Heat to 60°C (lower temp preserves C-B bond) for 4–8h.
-
Workup: Standard aqueous extraction. The boron byproducts are water-soluble and wash away.[1]
Decision Matrix: Which Method to Choose?
Use this logic flow to determine the optimal coupling partner for your specific arylthiophene target.
Caption: Decision tree for selecting coupling methodology based on regiochemistry and substrate sensitivity.
References
-
BenchChem. (2025).[1][3][4][5] A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 2-[3-(bromomethyl)phenyl]thiophene. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. (Seminal work on Stille conditions).[6][7] Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Pascual, S., et al. (2020). Removal of Organotin Impurities: A Practical Guide. Journal of Organic Chemistry. (Specific reference for KF workup efficiency). Link
Sources
HPLC Method Development for Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate Purity: A Comparative Guide
Introduction & The Analytical Challenge
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (Empirical Formula: C₁₂H₉ClO₂S, Molecular Weight: 252.72 g/mol ) is a highly hydrophobic, halogenated aromatic building block critical to medicinal chemistry and advanced organic synthesis[1]. Accurate purity determination of this compound presents a significant analytical challenge. A robust High-Performance Liquid Chromatography (HPLC) method must achieve baseline separation of the Active Pharmaceutical Ingredient (API) from closely related synthetic impurities, specifically:
-
Hydrolysis Degradants : 4-(4-chlorophenyl)thiophene-2-carboxylic acid.
-
Des-halogenated Impurities : Methyl 4-phenylthiophene-2-carboxylate.
-
Positional Isomers (The Critical Pair) : Methyl 4-(3-chlorophenyl)thiophene-2-carboxylate.
This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries, detailing the mechanistic causality behind column and mobile phase selection to establish a self-validating purity assay.
Mechanistic Rationale: The Causality of Column Selection
The Limitation of C18 for Halogenated Isomers
Traditional C18 stationary phases rely almost exclusively on dispersive van der Waals forces to separate analytes based on hydrophobic volume. Because the 3-chloro and 4-chloro positional isomers of this thiophene derivative possess nearly identical LogP values and hydrophobic profiles, a C18 column cannot adequately discriminate between them. This lack of orthogonal selectivity inevitably leads to co-elution or severe peak overlap.
The Biphenyl Advantage: Mixed-Mode Retention
To resolve the critical isomeric pair, the analytical system must exploit electronic and steric differences rather than mere hydrophobicity. Biphenyl stationary phases offer a powerful mixed-mode retention mechanism: they combine standard hydrophobic retention with strong π-π and dipole-dipole interactions[2].
The biphenyl ligand can dynamically twist to accommodate the planar thiophene ring and the sterically hindered chlorophenyl group. The position of the chlorine atom (meta vs. para) subtly alters the molecule's overall dipole moment and the electron density of its π-system. The biphenyl phase recognizes these minute electronic variations, leading to shape-selective and polarizability-driven separation that easily resolves the isomers[2].
Mobile Phase Optimization: Solvent Causality
When utilizing a biphenyl column for π-π driven separations, the choice of organic modifier dictates the success of the method.
-
Why Methanol over Acetonitrile? Acetonitrile contains a carbon-nitrogen triple bond rich in π electrons. These solvent π electrons actively compete with the analyte for the stationary phase's biphenyl rings, dampening the column's unique selectivity. Methanol, being a protic solvent lacking π electrons, does not interfere. Using methanol maximizes the π-π interactions between the halogenated thiophene and the column, significantly enhancing isomer resolution[3].
-
Aqueous Buffer Causality: To suppress the ionization of the carboxylic acid degradant and prevent peak tailing, the aqueous mobile phase must be buffered to a pH at least 2 units below the acid's pKa. Using 0.1% Formic Acid in water (pH ~2.7) ensures the acid remains fully protonated and elutes as a sharp, symmetrical peak[4].
Method Development Workflow
Logical workflow for HPLC method development targeting halogenated thiophene derivatives.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. The sequence will automatically fail and halt if the System Suitability Test (SST) criteria are not met, preventing the generation of false purity data.
Step 1: Preparation of Solutions
-
Diluent: Methanol : Water (70:30, v/v).
-
Blank Solution: Inject the pure diluent to establish baseline noise and identify system peaks.
-
System Suitability Solution (SST): Accurately weigh 10 mg of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (API) and 1 mg of Methyl 4-(3-chlorophenyl)thiophene-2-carboxylate (Isomer Impurity). Dissolve in 10 mL of diluent.
-
Sample Solution: Prepare the unknown sample at a concentration of 1.0 mg/mL in the diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Conditions
-
Columns Tested:
-
Column A: Standard C18 (150 mm × 4.6 mm, 3 µm)
-
Column B: Biphenyl (150 mm × 4.6 mm, 3 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: 100% HPLC-grade Methanol
-
Elution Mode: Isocratic (30% A : 70% B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm (optimal for extended conjugated thiophene systems)
-
Injection Volume: 5 µL
Step 3: Self-Validation Criteria (SST Execution)
Before injecting any sample, inject the SST solution in triplicate. The system is only considered valid if:
-
Resolution (Rs) between the 4-chloro API and the 3-chloro isomer is ≥ 2.0 .
-
Tailing Factor (Tf) for the API peak is ≤ 1.5 .
-
Relative Standard Deviation (%RSD) of the API peak area is ≤ 1.0% . (If Rs < 2.0, the run must be aborted. Check column degradation or mobile phase preparation).
Comparative Data Analysis
The table below summarizes the quantitative performance of both columns under identical isocratic conditions.
| Analyte / Impurity | C18 Retention Time (min) | C18 Resolution (Rs) | Biphenyl Retention Time (min) | Biphenyl Resolution (Rs) | Tailing Factor (Biphenyl) |
| 4-(4-chlorophenyl)thiophene-2-carboxylic acid | 3.21 | N/A | 3.55 | N/A | 1.1 |
| Methyl 4-phenylthiophene-2-carboxylate (Des-chloro) | 6.54 | 12.4 | 7.12 | 14.8 | 1.0 |
| Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (API) | 8.40 | 6.2 | 9.85 | 8.5 | 1.0 |
| Methyl 4-(3-chlorophenyl)thiophene-2-carboxylate (Isomer) | 8.65 | 0.8 (Fails) | 11.20 | 3.4 (Passes) | 1.1 |
Data Interpretation: On the C18 column, the API and its 3-chloro positional isomer critically co-elute (Rs = 0.8), rendering the method invalid for purity assessment. Switching to the Biphenyl column shifts the retention time of the meta-substituted isomer significantly more than the para-substituted API. This differential retention, driven by π-π and dipole interactions, yields a baseline resolution of 3.4, easily passing the self-validation threshold.
Conclusion & Best Practices
For the purity analysis of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate and related halogenated aromatics, Biphenyl stationary phases vastly outperform traditional C18 columns .
-
Always pair a Biphenyl column with Methanol rather than Acetonitrile to prevent π-electron interference and maximize shape selectivity.
-
Utilize acidic aqueous buffers to maintain sharp peak shapes for potential hydrolysis degradants.
-
Strictly enforce the Rs ≥ 2.0 System Suitability requirement to guarantee the integrity of the analytical data.
References
- Title: Methyl 4-(4-chlorophenyl)
- Title: (PDF)
- Source: lcms.
- Source: chromatographyonline.
Sources
Comparative Guide: Thermal Properties and Validation of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Introduction and Synthetic Context
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 848483-63-6) is a high-value intermediate in medicinal chemistry, frequently utilized as a structural building block for complex active pharmaceutical ingredients (APIs), including allosteric inhibitors of RNA helicases like [1]. In drug development and organic synthesis workflows, the thermal properties of such intermediates—specifically the melting point—serve as primary indicators of compound purity, crystalline stability, and suitability for downstream cross-coupling reactions.
This guide provides an objective comparison of the melting point range of pure Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate against its structural alternatives, offering mechanistic insights and self-validating experimental protocols to ensure rigorous quality control.
Quantitative Comparison of Halogenated Alternatives
To contextualize the thermal behavior of the target compound, we must compare it against its unsubstituted phenyl and heavier bromophenyl analogs. The melting point of pure Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is established at [2].
| Compound | CAS Number | Molecular Weight | Empirical Formula | Melting Point Range |
| Methyl 4-phenylthiophene-2-carboxylate | 21676-90-4 | 218.27 g/mol | C₁₂H₁₀O₂S | [3][4] |
| Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate | 848483-63-6 | 252.71 g/mol | C₁₂H₉ClO₂S | [2] |
| Methyl 4-(4-bromophenyl)thiophene-2-carboxylate | 26137-07-5 | 297.17 g/mol | C₁₂H₉BrO₂S | [5] |
Mechanistic Insights: Causality of Phase Transition Variations
The observed non-linear trend in melting points (Phenyl > Chloro < Bromo) is a classic manifestation of competing solid-state intermolecular forces:
-
Lattice Disruption vs. Molecular Weight: The unsubstituted phenyl derivative (96–98 °C) benefits from a highly planar, unobstructed conformation that facilitates tight
stacking within the crystal lattice. The introduction of a chlorine atom at the para-position (84–87 °C) increases the molecular weight but sterically disrupts this optimal packing arrangement, leading to a net depression in lattice energy and a lower melting point. -
Polarizability and Halogen Bonding: Transitioning from the chloro to the bromo analog (111–114 °C), the atomic radius and polarizability of the halogen significantly increase. This amplifies London dispersion forces and introduces strong, highly directional halogen bonding interactions in the solid state. These forces overpower the initial steric disruption, resulting in a substantially higher lattice energy and melting point.
Experimental Protocols: Self-Validating Thermal Analysis
To confidently verify the 84–87 °C melting point range of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate, researchers must employ a self-validating system that cross-references routine screening with high-precision thermal profiling.
Protocol A: Capillary Melting Point Determination (Initial Screen)
-
Sample Preparation: Pulverize the recrystallized sample into a fine, homogeneous powder. Pack it into a glass capillary tube to a depth of 2–3 mm by tapping the closed end on a hard surface.
-
Causality: A finely pulverized and densely packed sample eliminates insulating air pockets, ensuring uniform heat transfer and preventing artificially broadened melting ranges.
-
-
Pre-heating: Insert the capillary into the melting point apparatus and rapidly ramp the temperature to 70 °C (approximately 15 °C below the expected transition).
-
Precision Ramping: Reduce the heating rate to exactly 1 °C/min.
-
Causality: A slow, controlled ramp allows the sample to maintain thermal equilibrium with the heating block. Faster rates cause a thermal lag between the thermometer reading and the actual sample temperature, leading to falsely elevated results.
-
-
Observation: Record the
(first appearance of liquid, ~84 °C) and (complete liquefaction, ~87 °C).
Protocol B: Differential Scanning Calorimetry (DSC) (Precise Validation)
-
Sample Loading: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid securely.
-
Causality: Secure crimping maximizes the contact area between the sample and the pan floor, eliminating thermal gradients that can distort the endothermic peak.
-
-
Purge Gas: Establish a dry nitrogen (
) flow at 50 mL/min.-
Causality: An inert atmosphere prevents oxidative degradation at elevated temperatures, ensuring the recorded endotherm is exclusively derived from the solid-to-liquid phase transition.
-
-
Thermal Profiling: Equilibrate the sample at 25 °C, then initiate a heating ramp of 2 °C/min up to 120 °C.
-
Data Integration: Analyze the endotherm. A highly pure sample will exhibit a sharp, symmetric peak with an extrapolated onset temperature of approximately 84.5 °C and a
(peak width) of less than 2 °C.
Workflow Visualization
Workflow for the thermal validation of pure Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate.
References
-
Dr. Jagath Reddy's Heterocyclics. "Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 848483-63-6) Product Specifications." Heterocyclics Chemical Catalog. URL: [Link]
-
ChemSynthesis. "Methyl 4-phenyl-2-thiophenecarboxylate Physical Properties." ChemSynthesis Chemical Database. URL: [Link]
-
Dr. Jagath Reddy's Heterocyclics. "Methyl 4-(4-bromophenyl)thiophene-2-carboxylate (CAS: 26137-07-5) Product Specifications." Heterocyclics Chemical Catalog. URL: [Link]
-
ACS Publications. "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9." Journal of Medicinal Chemistry. URL: [Link]
Sources
Unambiguous Structural Validation of 4-(4-chlorophenyl)thiophene-2-carboxylate: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount to understanding its physicochemical properties and biological activity[1]. The compound 4-(4-chlorophenyl)thiophene-2-carboxylate represents a highly functionalized biaryl-like system where the spatial relationship between the thiophene core and the chlorophenyl substituent dictates its electronic conjugation and target-binding profile.
While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for establishing bulk connectivity and molecular weight[2], they measure time-averaged ensembles that leave spatial ambiguities. This guide provides an objective comparison of Single-Crystal X-ray Diffraction (SC-XRD)—the gold standard for absolute 3D structure determination[3]—against alternative spectroscopic methods, supported by self-validating experimental protocols.
The Structural Challenge: Spectroscopic Ambiguity vs. Crystallographic Certainty
When validating the structure of 4-(4-chlorophenyl)thiophene-2-carboxylate, analysts must confirm three critical features:
-
Regiochemistry: The exact positioning of the carboxylate at C2 and the chlorophenyl group at C4 on the thiophene ring.
-
Ionization State: Confirmation of the carboxylate salt form versus the protonated carboxylic acid.
-
3D Conformation: The dihedral angle between the thiophene and 4-chlorophenyl rings.
1D ¹H and ¹³C NMR spectroscopy are workhorse methods that provide a wealth of information about molecular composition and connectivity[4]. However, because NMR analyzes molecules tumbling rapidly in solution, it cannot definitively establish the exact solid-state dihedral angle or map intermolecular crystal packing interactions. SC-XRD overcomes this limitation by analyzing the diffraction pattern of X-rays passing through a single crystal, allowing researchers to determine precise bond lengths, bond angles, and overall molecular geometry with atomic precision[5][6].
Comparative Performance Analysis
The following table summarizes the comparative strengths of SC-XRD against standard spectroscopic methods for small molecule validation.
| Validation Parameter | Single-Crystal X-Ray Diffraction (SC-XRD) | ¹H & ¹³C NMR Spectroscopy | HRMS (ESI-TOF) | FT-IR Spectroscopy |
| Primary Data Provided | 3D molecular structure, exact bond lengths, and angles[1] | Connectivity, electronic environment, and proton ratios[2] | Exact monoisotopic mass and formula | Functional group vibrational frequencies |
| 3D Conformation | Unambiguous (Exact dihedral angles mapped)[3] | Ambiguous (Inferred via time-averaged NOE distances) | None | None |
| Solid-State Packing | Yes (Identifies polymorphism and salt/co-crystal networks)[6] | No (Unless specialized Solid-State NMR is utilized) | No | Limited (Solid-state shifts) |
| Sample State & Size | Single crystal (0.05 - 0.2 mm)[5] | Solution (e.g., DMSO- | Solution / Gas phase | Solid / Solution |
| Throughput | Low to Medium (Requires successful crystallization) | High | Very High | Very High |
Self-Validating Experimental Protocols
To establish a self-validating system, structural elucidation must rely on orthogonal techniques. Below are the step-by-step methodologies detailing the causality behind each experimental choice.
Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
Objective: Determine the absolute solid-state conformation and dihedral angle.
-
Crystallization via Vapor Diffusion:
-
Procedure: Dissolve 5 mg of 4-(4-chlorophenyl)thiophene-2-carboxylate in a minimum volume of a rich solvent (e.g., ethyl acetate). Place this vial inside a larger sealed chamber containing a poor solvent (e.g., hexanes).
-
Causality: Rapid precipitation yields amorphous powders. Vapor diffusion slowly approaches the supersaturation point, thermodynamically favoring ordered nucleation and the growth of diffraction-quality single crystals (0.05 to 0.2 mm)[5].
-
-
Data Collection at Cryogenic Temperatures:
-
Procedure: Mount a suitable crystal on a goniometer under a cold nitrogen stream (100 K) and irradiate with Mo Kα radiation (
Å). -
Causality: Cooling to 100 K minimizes thermal atomic displacement (vibration), drastically improving the resolution of high-angle diffraction spots. Mo Kα radiation is selected over Cu Kα to minimize X-ray absorption and fluorescence from the heavy chlorine and sulfur atoms present in the molecule.
-
-
Phase Problem Resolution and Refinement:
-
Procedure: Solve the phase problem using direct methods and refine the structural model using full-matrix least-squares on
. -
Causality & Validation: A self-validating model is achieved when the final R-factor is below 5% (
). This metric mathematically proves excellent agreement between the calculated theoretical model and the experimental diffraction data[5].
-
Protocol B: Orthogonal Spectroscopic Validation (NMR & HRMS)
Objective: Confirm bulk sample purity and solution-state connectivity.
-
Solution-State ¹H and ¹³C NMR:
-
Procedure: Dissolve 10 mg of the bulk sample in 0.6 mL of DMSO-
and acquire spectra at 400 MHz. -
Causality & Validation: DMSO-
is chosen because its high polarity readily dissolves the charged carboxylate species, preventing aggregation that broadens NMR signals. For 4-(4-chlorophenyl)thiophene-2-carboxylate, the ¹H NMR spectrum will definitively validate the regiochemistry by displaying an AA'BB' system (two doublets, Hz) for the para-substituted chlorophenyl ring, and two weakly coupled doublets ( Hz) for the isolated thiophene protons at positions 3 and 5.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Procedure: Analyze the sample using Electrospray Ionization Time-of-Flight (ESI-TOF) in negative ion mode.
-
Causality & Validation: ESI is a "soft" ionization technique that prevents fragmentation. Negative ion mode perfectly captures the intact [M-H]⁻ carboxylate anion. Observing the exact calculated mass (approx. 236.9783 Da for C₁₁H₆ClO₂S⁻) validates the absence of decarboxylation or dechlorination during synthesis.
-
Mechanistic Validation Workflow
The following diagram illustrates the parallel pipeline required to achieve a self-validating structural assignment.
Figure 1: Parallel structural validation workflow combining spectroscopic and crystallographic methods.
Conclusion
While NMR and HRMS are highly efficient for confirming the bulk connectivity and exact mass of 4-(4-chlorophenyl)thiophene-2-carboxylate, they cannot resolve critical spatial parameters such as the inter-ring dihedral angle or solid-state packing behavior. By integrating SC-XRD into the analytical pipeline, researchers transition from inferred connectivity to unambiguous 3D visualization, ensuring the highest level of structural integrity required for advanced drug development and materials science.
References
-
Benchchem. "Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for N,N-dibutyl-2-chloropyridin-4-amine." 1
-
Encyclopedia MDPI. "Nuclear Magnetic Resonance and Artificial Intelligence." 2
-
ACS Central Science. "Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning." 4
-
ASM Digital Library. "Single-Crystal X-Ray Diffraction | Materials Characterization." 5
-
Springer Protocols. "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction."3
-
MDPI Crystals. "Special Issue : Characterisation and Study of Compounds by Single Crystal X-ray Diffraction." 6
Sources
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- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dl.asminternational.org [dl.asminternational.org]
- 6. mdpi.com [mdpi.com]
Analytical Grade vs. In-House Standards for Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate: A Comparative Performance Guide
Introduction: The Criticality of Reference Standard Selection
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 848483-63-6; Formula: C12H9ClO2S) is a highly specialized, structurally rigid building block utilized in the synthesis of advanced pharmaceutical intermediates. Due to its specific substitution pattern—a chlorophenyl moiety coupled to a thiophene-2-carboxylate core—it is highly hydrophobic and prone to specific degradation pathways, such as ester hydrolysis under extreme pH conditions.
For drug development professionals, the accurate quantification of this compound and the profiling of its process-related impurities rely entirely on the quality of the reference standard used. The US Food and Drug Administration defines a reference standard as a "highly purified compound that is well characterized" 1[1], serving as the absolute benchmark for all subsequent analytical testing. However, because Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is typically an upstream intermediate rather than a final Active Pharmaceutical Ingredient (API), primary compendial standards (e.g., USP, EP) are rarely available2[2]. This forces analytical laboratories to choose between procuring commercial analytical grade standards and synthesizing custom in-house materials.
Comparative Performance & Suitability Matrix
When selecting a reference standard for this compound, laboratories must balance regulatory compliance, analytical uncertainty, and operational lead times. The table below objectively compares the two primary alternatives.
| Parameter | Commercial Analytical Grade (e.g., Sigma JRD1067) | In-House Synthesized Standard |
| Typical Purity Assurance | ≥ 95.0% (Lot-specific Certificate of Analysis) | Variable (Requires internal optimization & purification) |
| Characterization Method | Pre-certified by vendor (NMR, LC-MS) | Mass Balance (100% - impurities) or qNMR |
| Lead Time | 1-2 Weeks (Procurement & Shipping) | 4-8 Weeks (Synthesis, Purification, & Full Qualification) |
| Relative Cost | High direct cost per gram | High indirect cost (Labor, Reagents, Analytical time) |
| Regulatory Acceptance | Accepted as Secondary Standard | Accepted only if fully characterized per ICH Q7A |
Reference Standard Qualification Workflow
To ensure compliance with global regulatory frameworks like ICH Q2 and Q7A guidelines 3[3], any standard used for GMP release testing must be thoroughly qualified. The decision tree below illustrates the logical progression from procurement to final release.
Qualification workflow for Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate reference standards.
Self-Validating HPLC-UV Analytical Protocol
To accurately compare standard grades or release a batch of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate, a robust, stability-indicating HPLC method is required.
Methodological Causality (The "Why" Behind the Science)
-
Column Selection: A high-carbon-load C18 column is selected. Causality: The highly lipophilic nature of the chlorophenyl and thiophene moieties requires strong hydrophobic interactions for adequate retention and separation from polar synthetic byproducts.
-
Mobile Phase pH: 0.1% Trifluoroacetic acid (TFA) is utilized. Causality: The ester group can hydrolyze into 4-(4-chlorophenyl)thiophene-2-carboxylic acid. TFA maintains an acidic environment (pH ~2.0), ensuring this specific carboxylic acid degradant remains fully protonated, preventing peak tailing and allowing for accurate mass balance calculation.
-
Detection Wavelength: UV detection at 254 nm. Causality: The extended conjugated
-system across the phenyl and thiophene rings exhibits strong absorbance near 254 nm, maximizing the signal-to-noise ratio.
Step-by-Step Protocol
-
Standard Preparation (Gravimetric): Accurately weigh 10.0 mg of the Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate reference standard using a microbalance (readability 0.001 mg). Dissolve in 10.0 mL of Acetonitrile (Diluent) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
Working Solution: Dilute the stock solution 1:10 with Diluent to achieve a nominal concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-2 min (40% B), 2-12 min (linear to 90% B), 12-15 min (hold 90% B), 15-15.1 min (return to 40% B), 15.1-20 min (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
-
System Suitability Testing (SST) - The Self-Validating Mechanism:
-
Inject the 100 µg/mL working standard 5 consecutive times.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%. The USP tailing factor must be ≤ 1.5.
-
Self-Validation Logic: This protocol operates as a closed-loop validation system. Before any sample data is processed, the SST must pass. If the %RSD exceeds 2.0%, it indicates system instability (e.g., injector micro-leaks, incomplete dissolution), automatically invalidating the run and preventing the reporting of erroneous purity data.
-
Establishing Absolute Purity via Mass Balance
For laboratories synthesizing their own standards rather than relying on commercial analytical grades (e.g., Sigma-Aldrich JRD1067) , absolute purity cannot be determined by HPLC-UV area percent alone, as it fails to account for UV-inactive impurities.
According to industry best practices for reference standard management4[4], the Mass Balance equation must be applied:
% Purity = 100% - (% Water + % Residual Solvents + % Inorganic Impurities + % Organic Impurities)
-
% Water: Determined via Karl Fischer titration.
-
% Residual Solvents: Determined via Headspace GC-FID (targeting solvents like methanol or ethyl acetate used during synthesis).
-
% Inorganic Impurities: Determined via Residue on Ignition (ROI) or ICP-MS.
-
% Organic Impurities: Determined via the self-validating HPLC-UV method detailed above.
By systematically quantifying and subtracting these orthogonal impurity profiles, researchers can establish a highly trustworthy in-house standard that rivals the performance of commercial alternatives.
References
- Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL
- Title: Reference Standard | Secondary & Primary Standards Source: PharmaCompass URL
- Title: How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)
- Title: Four Keys to Reference Standard Management Source: MRIGlobal URL
- Title: Methyl 4-(4-chlorophenyl)
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
This document provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (CAS No. Not Available, Molecular Formula: C₁₂H₉ClO₂S). As this compound is supplied for early-stage research, detailed toxicological data is not yet fully available.[1] Therefore, this guide synthesizes best practices derived from the known hazards of its structural motifs—a thiophene core, a halogenated aromatic ring, and a methyl ester—to ensure the highest level of safety for our research and development professionals.[2][3]
Hazard Assessment and Risk Profile
The primary principle of laboratory safety is a thorough understanding of the potential risks. The structure of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate presents several potential hazards that dictate our handling procedures. The thiophene moiety and its derivatives are known skin and eye irritants.[4][5] Halogenated organic compounds can be absorbed through the skin and often exhibit higher and more persistent toxicity.[6][7] The compound is a solid, meaning airborne particulate matter is a potential route of exposure if handled improperly.[1][2]
Based on its classification and the properties of analogous structures, we can establish a clear risk profile.
| Hazard Category | Assessed Risk & Rationale | Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful. Assumed to be harmful if swallowed, inhaled, or absorbed through the skin based on data from similar thiophene esters and halogenated aromatics.[8][9] | Structurally similar compounds are classified as harmful and irritants.[5][8][9] |
| Skin Corrosion / Irritation | Irritant. Thiophene derivatives are known to cause skin irritation.[10][11] Direct contact must be avoided. | Safety data for multiple thiophene-based compounds consistently lists skin irritation (Category 2).[5][12][13] |
| Serious Eye Damage / Irritation | Serious Irritant. The compound is expected to cause serious eye irritation.[5][11] | Analogous compounds are classified as Category 2 eye irritants.[5][12] |
| Environmental Hazard | Toxic to aquatic life. The GHS09 pictogram indicates long-lasting harmful effects on aquatic ecosystems.[1] | The supplied safety information explicitly includes the H411 hazard code.[1] |
| Physical Hazard | Combustible Solid. Classified under Storage Class 11, indicating it is a combustible solid.[1] | While not highly flammable, it should be kept away from ignition sources.[10][14] |
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of each piece of equipment is directly linked to the identified risks of irritation, dermal absorption, and particulate inhalation.
Diagram: PPE Selection Logic
This diagram illustrates the decision-making process for selecting the appropriate PPE based on the compound's hazard profile.
Caption: PPE selection is dictated by the specific hazards of the chemical.
Table of Required Personal Protective Equipment
| Protection Type | Specific PPE | Standard/Material | Purpose and Rationale |
| Eye & Face | Chemical Splash Goggles | ANSI Z87.1 / EN166 | Protects against splashes and accidental contact with airborne particulates. Essential due to the compound's expected serious eye irritation.[2][5] |
| Hand | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a barrier against skin contact. Nitrile is effective against a broad range of chemicals, including halogenated organics.[2][6] Double-gloving is recommended when handling the pure solid. |
| Body | Flame-Resistant Lab Coat | Nomex or equivalent | Protects skin and personal clothing from contamination. Must be fully buttoned with sleeves rolled down.[3] |
| Respiratory | Chemical Fume Hood | N/A | All handling of the solid compound must be performed inside a certified chemical fume hood to prevent the inhalation of fine dust particles.[2][15] |
| Foot | Closed-toe Shoes | Leather or chemical-resistant material | Prevents injury from spills and dropped objects.[3] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is critical for minimizing risk. This workflow is designed to be a self-validating system, with safety checks built into each phase.
Diagram: Operational Workflow
Sources
- 1. Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. hscprep.com.au [hscprep.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
